molecular formula C46H51F3N6O8S2 B3017707 ASP4132

ASP4132

Cat. No.: B3017707
M. Wt: 937.1 g/mol
InChI Key: KDMGCEXVMOJAAC-UHFFFAOYSA-N
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Description

ASP4132 is a molecule with potential antineoplastic activity. Upon oral administration, this compound affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation. Mitochondrial oxidative phosphorylation is hyperactivated in tumor cells and plays a key role in the promotion of tumor cell proliferation.

Properties

IUPAC Name

[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35F3N6O2.2C7H8O3S/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38);2*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMGCEXVMOJAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H51F3N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ASP4132 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is an investigational small molecule that has been evaluated for its anti-cancer properties. Initially identified as a potent, orally active activator of AMP-activated protein kinase (AMPK), further investigation has revealed its primary mechanism of action as an inhibitor of mitochondrial complex I.[1][2][3] This dual characterization is not contradictory; inhibition of mitochondrial respiration leads to a decrease in cellular ATP levels, thereby increasing the AMP:ATP ratio and causing the indirect activation of AMPK, a critical cellular energy sensor.[1][2] This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Mitochondrial Complex I Inhibition and Subsequent AMPK Activation

The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting this complex, this compound disrupts oxidative phosphorylation, leading to decreased ATP synthesis and an accumulation of AMP. This shift in the cellular energy balance is a potent activator of AMPK.

Activated AMPK acts as a master regulator of metabolism, initiating a cascade of downstream signaling events designed to restore energy homeostasis. In the context of cancer, this activation triggers a switch from anabolic processes that promote cell growth and proliferation to catabolic processes.

This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibition ATP ATP Synthesis ↓ Mito->ATP AMP_ATP AMP:ATP Ratio ↑ ATP->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Downstream Downstream Signaling AMPK->Downstream

Caption: Core mechanism of this compound action.

Downstream Signaling Pathways Modulated by this compound

The activation of AMPK by this compound initiates a multi-pronged assault on cancer cell proliferation and survival through the modulation of several key signaling pathways.

Inhibition of mTORC1 Signaling

A primary downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. AMPK directly phosphorylates and activates TSC2 (Tuberous Sclerosis Complex 2), which in turn inhibits Rheb, a small GTPase required for mTORC1 activation. This leads to a shutdown of protein synthesis and cell growth.

Degradation of Receptor Tyrosine Kinases (RTKs)

Preclinical studies in non-small cell lung cancer (NSCLC) have demonstrated that this compound treatment leads to the degradation of key receptor tyrosine kinases, including platelet-derived growth factor receptor alpha (PDGFRα) and epidermal growth factor receptor (EGFR). The precise mechanism of this degradation is linked to AMPK-mediated pathways that regulate protein turnover.

Inhibition of Akt Signaling

The Akt signaling pathway is a critical driver of cell survival and proliferation. This compound-induced AMPK activation has been shown to inhibit Akt signaling, further contributing to its anti-cancer effects.

Induction of Autophagy and Cell Death

This compound treatment has been observed to induce both apoptosis (programmed cell death) and programmed necrosis in cancer cells. The induction of autophagy, a cellular process of self-digestion, is another consequence of AMPK activation and mTORC1 inhibition. While autophagy can sometimes promote cell survival, in this context, it appears to contribute to the overall anti-cancer activity. The programmed necrosis is characterized by mitochondrial depolarization and the release of lactate dehydrogenase (LDH).

cluster_0 This compound-Induced Signaling Cascade AMPK AMPK Activation mTORC1 mTORC1 ↓ AMPK->mTORC1 RTK PDGFRα & EGFR Degradation AMPK->RTK Akt Akt Inhibition AMPK->Akt Autophagy Autophagy ↑ AMPK->Autophagy Growth Cell Growth & Proliferation ↓ mTORC1->Growth RTK->Growth Akt->Growth Apoptosis Apoptosis Autophagy->Apoptosis Necrosis Programmed Necrosis Autophagy->Necrosis Apoptosis->Growth Necrosis->Growth

Caption: Downstream signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Parameter Value Assay/Model Reference
EC₅₀ (AMPK Activation)18 nMIn vitro kinase assay
IC₅₀ (MDA-MB-453)0.014 µMCell growth inhibition assay
IC₅₀ (SK-BR-3)>3 µMCell growth inhibition assay
Table 1: In Vitro Activity of this compound
Dose (Oral) Tumor Growth Inhibition (TGI) Tumor Regression Model Reference
1 mg/kg29%-Breast cancer xenograft
2 mg/kg-26%Breast cancer xenograft
4 mg/kg-87%Breast cancer xenograft
8 mg/kg-96%Breast cancer xenograft
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
Metric Value Patient Population Reference
Stable Disease20.5% (8/39 patients)Advanced solid tumors
Dose-Limiting ToxicitiesFatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndromeAdvanced solid tumors
Table 3: Clinical Trial Data (Phase I)

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

AMPK Activation Assay (Western Blot)

This protocol describes the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, ACC.

  • Cell Culture and Treatment: Plate cancer cells (e.g., A549, NCI-H1944) and treat with desired concentrations of this compound for specified time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Drug Treatment: Treat cells with a range of this compound concentrations.

  • CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Programmed Necrosis Detection (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.

  • Absorbance Measurement: Incubate and measure the absorbance at 490 nm.

NSCLC Xenograft Mouse Model

This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

  • Cell Preparation: Harvest NSCLC cells (e.g., A549) and resuspend in a mixture of PBS and Matrigel.

  • Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Drug Administration: Once tumors reach a specified size, randomize mice into treatment groups and administer this compound orally.

  • Efficacy Evaluation: Measure tumor volume and body weight throughout the study to assess efficacy and toxicity.

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Western Western Blot (p-AMPK, etc.) Treatment->Western Necrosis Necrosis Assay (LDH) Treatment->Necrosis Xenograft Xenograft Model OralDosing Oral Dosing of this compound Xenograft->OralDosing TumorMonitoring Tumor Volume Monitoring OralDosing->TumorMonitoring Toxicity Toxicity Assessment OralDosing->Toxicity

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound exerts its anti-cancer effects primarily through the inhibition of mitochondrial complex I, leading to the indirect activation of AMPK. This activation triggers a cascade of downstream signaling events that collectively inhibit cancer cell growth, proliferation, and survival. While preclinical studies have shown promise, particularly in NSCLC and breast cancer models, a Phase I clinical trial in patients with advanced solid tumors revealed limited clinical activity and dose-limiting toxicities. Further research is warranted to explore the therapeutic potential of mitochondrial complex I inhibitors, potentially in combination with other agents or in specific cancer subtypes that are more reliant on oxidative phosphorylation. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for such future investigations.

References

The Discovery and Synthesis of ASP4132: A Novel AMPK Activator for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASP4132 is a potent and orally active small molecule activator of adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Identified through the structural optimization of a lead compound, this compound has demonstrated significant anti-proliferative activity in preclinical cancer models, leading to its advancement into clinical trials. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including its mechanism of action, key experimental protocols, and relevant quantitative data.

Discovery of this compound

This compound was developed by Astellas Pharma Inc. as a novel therapeutic agent for the treatment of cancer. The discovery process began with a lead compound, compound 2, which exhibited potent AMPK activation and selective growth inhibition against human cancer cells. However, this lead compound had suboptimal physicochemical properties, including poor aqueous solubility and metabolic instability.

Through a focused medicinal chemistry effort involving structural optimization, researchers aimed to improve the compound's solubility, metabolic stability, and pharmacokinetic profile while maintaining its potent AMPK activation. This endeavor culminated in the identification of (5-{1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}-1H-benzimidazol-2-yl)(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone ditosylate, designated as this compound (also referred to as compound 28 in the primary literature)[1].

Synthesis of this compound

While the full, detailed, step-by-step synthesis of this compound is proprietary and described in the primary scientific literature and associated patents, this section outlines the general synthetic strategy based on the known structure of the molecule, which is a complex benzimidazole derivative. The synthesis would logically proceed through the construction of the core benzimidazole scaffold, followed by the attachment of the piperidine and piperazine moieties.

A plausible, high-level retrosynthetic analysis suggests the following key disconnections:

  • Amide Bond Formation: The final step would likely involve the coupling of a benzimidazole-carboxylic acid derivative with the N-substituted piperazine.

  • Benzimidazole Ring Formation: The benzimidazole core can be synthesized from a substituted o-phenylenediamine precursor.

  • Piperidine and Piperazine Substituent Introduction: The piperidine and piperazine groups with their respective substituents would be prepared separately and then coupled to the core structure.

A detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods would be found in the supplementary information of the primary publication: Bioorganic & Medicinal Chemistry, Volume 28, Issue 5, 1 March 2020, 115307.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the activation of AMPK[2][3]. AMPK is a serine/threonine kinase that acts as a cellular energy sensor. It is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress conditions such as nutrient deprivation or hypoxia[3].

Upon activation, AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance. This includes the inhibition of anabolic pathways that consume ATP (e.g., protein and fatty acid synthesis) and the activation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis)[3].

In the context of cancer, the activation of AMPK by this compound leads to the inhibition of key signaling pathways that are crucial for cancer cell growth and proliferation, such as the mTORC1 pathway. This results in the suppression of tumor growth, as demonstrated in preclinical models.

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Biological Activity of this compound

ParameterValueCell Line/SystemReference
AMPK Activation (EC50)18 nMEnzyme Assay
Cell Growth Inhibition (IC50)0.014 µMMDA-MB-453 (Breast Cancer)
Cell Growth Inhibition (IC50)> 3 µMSK-BR-3 (Breast Cancer)

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (1 mg/kg dose)

ParameterRouteValueUnitsReference
Half-life (T1/2)IV3.6hours
Total Clearance (CLtot)IV19mL/min•kg
Volume of Distribution (Vss)IV4.6L/kg
Maximum Concentration (Cmax)PO72ng/mL
Area Under the Curve (AUC24h)PO705ng∙h/mL

Table 3: In Vivo Tumor Growth Inhibition in MDA-MB-453 Xenograft Model

Dose (mg/kg)Tumor Growth Inhibition (TGI) / RegressionReference
129% (TGI)
226% (Regression)
487% (Regression)
896% (Regression)

Experimental Protocols

This section provides an overview of the general methodologies used to evaluate this compound. Specific details and conditions can be found in the primary literature.

AMPK Activation Assay

Objective: To determine the in vitro potency of this compound in activating AMPK.

General Procedure:

  • Enzyme and Substrate Preparation: Recombinant human AMPK enzyme and a synthetic peptide substrate (e.g., SAMS peptide) are used.

  • Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains the AMPK enzyme, the peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound or a control compound.

  • Incubation: The reaction is initiated by the addition of a magnesium/ATP solution and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unreacted ATP, and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies that recognize the phosphorylated substrate can be employed (e.g., ELISA or fluorescence-based assays).

  • Data Analysis: The concentration of this compound that produces 50% of the maximal enzyme activation (EC50) is calculated from the dose-response curve.

AMPK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme AMPK Enzyme Mix Combine Enzyme, Substrate, This compound, and ATP Enzyme->Mix Substrate Peptide Substrate Substrate->Mix This compound This compound (Varying Conc.) This compound->Mix Incubate Incubate at 30°C Mix->Incubate Terminate Stop Reaction Incubate->Terminate Quantify Quantify Phosphorylated Substrate Terminate->Quantify Analyze Calculate EC50 Quantify->Analyze

Figure 2: General workflow for an in vitro AMPK activation assay.

Cell Growth Inhibition Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

General Procedure:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-453) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay. Common methods include:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The absorbance or luminescence readings are used to generate a dose-response curve, from which the concentration of this compound that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic properties of this compound following intravenous and oral administration in rats.

General Procedure:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Compound Administration: A solution of this compound is administered to the rats either intravenously (IV) via the tail vein or orally (PO) by gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from the rats at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to calculate key parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vss), maximum concentration (Cmax), and area under the curve (AUC).

Conclusion

This compound is a novel, potent, and orally active AMPK activator that has shown promising anti-cancer activity in preclinical studies. Its discovery through the optimization of a lead compound highlights the power of medicinal chemistry in developing drug candidates with improved pharmaceutical properties. The data presented in this guide provide a solid foundation for further research and development of this compound and other AMPK activators as potential cancer therapeutics. Further investigation into its clinical efficacy and safety is ongoing.

References

Investigating the Anti-Neoplastic Activity of ASP4132: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical and clinical investigations into the anti-neoplastic activity of ASP4132, a potent and orally active activator of AMP-activated protein kinase (AMPK). This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: AMPK Activation

This compound functions as a powerful activator of AMP-activated protein kinase (AMPK), a critical enzyme in the regulation of cellular energy homeostasis.[1] Under conditions of metabolic stress, such as an increased intracellular AMP/ATP ratio, AMPK is activated and orchestrates a metabolic shift.[1] It inhibits anabolic pathways that consume ATP, such as protein and lipid synthesis, while promoting catabolic pathways that generate ATP, including fatty acid oxidation and glycolysis.[1][2] In the context of oncology, the activation of AMPK is an attractive therapeutic strategy, as it can counteract the metabolic reprogramming often observed in cancer cells.[1]

The primary mechanism through which this compound is believed to exert its anti-cancer effects is the activation of the AMPK signaling pathway. This leads to a cascade of downstream events that collectively inhibit tumor cell growth, proliferation, and survival.

Signaling Pathway of this compound-Mediated AMPK Activation

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK mTORC1 mTORC1 AMPK->mTORC1 | Akt Akt AMPK->Akt | RTKs Receptor Tyrosine Kinases (PDGFRα, EGFR) AMPK->RTKs | ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Autophagy Autophagy AMPK->Autophagy Apoptosis Apoptosis AMPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest AMPK->Cell_Cycle_Arrest Protein_Synthesis Protein Synthesis (e.g., p-S6) mTORC1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Degradation Degradation RTKs->Degradation Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis |

Caption: this compound activates AMPK, leading to downstream inhibition of mTORC1 and Akt signaling, degradation of receptor tyrosine kinases, and induction of autophagy, apoptosis, and cell cycle arrest.

Preclinical Anti-Neoplastic Activity

This compound has demonstrated significant anti-tumor activity in preclinical models of both breast and non-small cell lung cancer (NSCLC).

In Vitro Studies

This compound exhibits potent and selective growth inhibitory activity against various cancer cell lines.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
MDA-MB-453Breast CancerIC500.014 µM
SK-BR-3Breast CancerIC50>3 µM
pNSCLC-1Non-Small Cell Lung CancerViabilityPotent Inhibition
A549Non-Small Cell Lung CancerViabilityPotent Inhibition
NCI-H1944Non-Small Cell Lung CancerViabilityPotent Inhibition
In Vivo Studies: Xenograft Models

The anti-tumor efficacy of this compound has been confirmed in vivo using xenograft mouse models.

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model (MDA-MB-453)

Dosage (mg/kg, p.o.)OutcomeReference
129% Tumor Growth Inhibition (TGI)
226% Tumor Regression
487% Tumor Regression
896% Tumor Regression

In a non-small cell lung cancer xenograft model, oral administration of this compound also resulted in significant inhibition of tumor growth.

Experimental Workflow for Preclinical Xenograft Study

Preclinical_Workflow Start Start: Immunocompromised Mice Implantation Tumor Cell Implantation (e.g., MDA-MB-453) Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration: - Vehicle Control - this compound (multiple doses) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint: (e.g., 21 days) Monitoring->Endpoint Analysis Tumor Measurement & Data Analysis Endpoint->Analysis

Caption: Workflow of a typical preclinical xenograft study to evaluate the in vivo efficacy of this compound.

Clinical Investigation: Phase I Trial

A Phase I, first-in-human, dose-escalation and dose-expansion study of this compound was conducted in patients with treatment-refractory advanced solid tumors.

Study Design and Outcomes

The primary objectives of the study were to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of oral this compound.

Table 3: Phase I Clinical Trial of this compound in Advanced Solid Tumors

ParameterDetailsReference
Patient Population 39 patients with treatment-refractory advanced solid tumors.
Dosing Regimens Dose escalation cohorts starting at 5 mg daily. Additional cohorts included 7.5 mg daily, and intermittent dosing of 10 mg (3 days on, 4 days off) and 15 mg (1 day on, 6 days off).
Dose-Limiting Toxicities (DLTs) Observed at doses of 7.5 mg and higher. Included fatigue, mental status changes, dizziness, lactic acidosis, enteritis, and posterior reversible encephalopathy syndrome.
Efficacy Limited clinical activity observed. Stable disease was the best response, seen in 8 out of 39 patients (20.5%).
Pharmacokinetics Characterized by high variability, with rapid absorption and accumulation from slow elimination.
Conclusion This compound demonstrated limited clinical activity, and dose-limiting toxicities prohibited further dose escalation.

Logical Flow of the Phase I Clinical Trial

Clinical_Trial_Workflow cluster_DoseEscalation Dose Escalation Phase cluster_DoseExpansion Dose Expansion Phase Enroll_5mg Enroll Cohort 1 (5 mg daily) DLT_5mg Assess DLTs Enroll_5mg->DLT_5mg Enroll_10mg Enroll Cohort 2 (10 mg daily) DLT_5mg->Enroll_10mg No DLTs DLT_10mg Assess DLTs Enroll_10mg->DLT_10mg DeEscalate De-escalate & Expand (5 mg, 7.5 mg, Intermittent) DLT_10mg->DeEscalate DLTs Observed Enroll_Expansion Enroll Additional Patients at Tolerated Doses DeEscalate->Enroll_Expansion Assess_Safety_Efficacy Assess Safety, Tolerability, Pharmacokinetics, and Preliminary Efficacy Enroll_Expansion->Assess_Safety_Efficacy Final_Analysis Final Analysis & Conclusion Assess_Safety_Efficacy->Final_Analysis

Caption: Logical flow of the Phase I dose-escalation and expansion study for this compound.

Experimental Protocols

The following are representative protocols for key experiments cited in the investigation of this compound. These are based on standard methodologies and the information available in the referenced literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-453, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC, p-S6, S6, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Breast Cancer Xenograft Study
  • Animal Model: Use female athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-453 breast cancer cells suspended in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound orally once daily at the desired doses (e.g., 1, 2, 4, 8 mg/kg) or the vehicle control for 21 consecutive days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Calculate tumor growth inhibition or regression.

Conclusion

This compound is a potent AMPK activator with demonstrated anti-neoplastic activity in preclinical models of breast and non-small cell lung cancer. Its mechanism of action involves the modulation of key signaling pathways that control cellular metabolism, growth, and survival. While preclinical data were promising, the Phase I clinical trial in patients with advanced solid tumors revealed dose-limiting toxicities that hindered dose escalation and resulted in limited clinical efficacy. Further research may be warranted to explore the therapeutic potential of this compound in specific patient populations or in combination with other anti-cancer agents, as well as to investigate strategies to mitigate its toxicity.

References

ASP4132: A Dual Inhibitor of Mitochondrial Complex I and Activator of AMPK, and its Impact on Tumor Cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is an investigational small molecule that has garnered interest in the field of oncology for its unique dual mechanism of action targeting fundamental metabolic processes within cancer cells. Initially identified as a potent, orally active activator of AMP-activated protein kinase (AMPK), further investigation has revealed its role as an inhibitor of mitochondrial complex I of the electron transport chain. This dual action leads to a significant disruption of tumor cell metabolism, presenting a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core effects of this compound on tumor cell metabolism, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action

This compound exerts its anticancer effects through a primary action on mitochondrial respiration. By inhibiting mitochondrial complex I, it disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in the cellular AMP/ATP ratio. This shift in the cellular energy landscape serves as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]

The activation of AMPK by this compound triggers a cascade of downstream signaling events aimed at restoring energy balance. These include the inhibition of anabolic pathways that consume ATP, such as protein and fatty acid synthesis, and the stimulation of catabolic pathways that generate ATP, like glycolysis.

Effects on Tumor Cell Metabolism

The dual mechanism of this compound leads to a profound reprogramming of tumor cell metabolism:

  • Inhibition of Oxidative Phosphorylation: As a direct inhibitor of mitochondrial complex I, this compound curtails oxidative phosphorylation (OXPHOS), the primary source of ATP in many cancer cells. This leads to a decrease in oxygen consumption and a reduction in the cell's ability to efficiently generate energy from glucose and other fuel sources.

  • Upregulation of Glycolysis: To compensate for the loss of ATP from OXPHOS, cancer cells treated with this compound exhibit a significant increase in their rate of glycolysis. This metabolic switch, often referred to as the Warburg effect, results in increased glucose uptake and lactate production. The clinical observation of lactic acidosis as a dose-limiting toxicity in a Phase I trial of this compound provides strong evidence for this metabolic shift.[3][4]

  • Inhibition of Anabolic Pathways: Activated AMPK, a consequence of this compound's activity, phosphorylates and inactivates key enzymes involved in anabolic processes. A primary target is the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[5] Inhibition of mTORC1 signaling by this compound leads to a downstream reduction in protein synthesis and cell growth.

  • Induction of Autophagy: AMPK activation can also induce autophagy, a cellular process of self-digestion that allows cells to recycle intracellular components to generate nutrients and energy during times of metabolic stress.

Preclinical Efficacy and Quantitative Data

Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including breast and non-small cell lung cancer (NSCLC).

In Vitro Efficacy
Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-453Breast Cancer0.014
SK-BR-3Breast Cancer>3
A549Non-Small Cell Lung CancerNot explicitly stated, but potent inhibition of cell growth observed
NCI-H1944Non-Small Cell Lung CancerNot explicitly stated, but potent inhibition of cell growth observed
In Vivo Efficacy (Breast Cancer Xenograft Model)
Dose (mg/kg)Treatment ScheduleTumor Growth Inhibition/RegressionReference
1Once daily, PO29% Tumor Growth Inhibition
2Once daily, PO26% Tumor Regression
4Once daily, PO87% Tumor Regression
8Once daily, PO96% Tumor Regression

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

ASP4132_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Apoptosis Apoptosis This compound->Apoptosis Necrosis Programmed Necrosis This compound->Necrosis ATP_Production ATP Production Mito_Complex_I->ATP_Production AMP_ATP_Ratio AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy Glycolysis Glycolysis AMPK->Glycolysis PDGFRa_EGFR PDGFRα / EGFR AMPK->PDGFRa_EGFR Degradation Akt Akt AMPK->Akt Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Akt->Apoptosis

Caption: this compound inhibits mitochondrial complex I, leading to AMPK activation and subsequent downstream effects on tumor cell metabolism and survival pathways.

Experimental Workflow for Assessing Metabolic Effects

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer_Cells Cancer Cell Lines (e.g., MDA-MB-453, A549) ASP4132_Treatment This compound Treatment (Dose-response and time-course) Cancer_Cells->ASP4132_Treatment Metabolic_Assays Metabolic Assays ASP4132_Treatment->Metabolic_Assays Western_Blot Western Blot Analysis (p-AMPK, p-ACC, p-mTOR, etc.) ASP4132_Treatment->Western_Blot OCR_Assay Oxygen Consumption Rate (Seahorse XF Analyzer) Metabolic_Assays->OCR_Assay ECAR_Assay Extracellular Acidification Rate (Seahorse XF Analyzer) Metabolic_Assays->ECAR_Assay Glucose_Uptake Glucose Uptake Assay (e.g., 2-NBDG) Metabolic_Assays->Glucose_Uptake Lactate_Production Lactate Production Assay Metabolic_Assays->Lactate_Production Xenograft_Model Tumor Xenograft Model (e.g., Nude mice with MDA-MB-453 cells) ASP4132_Admin This compound Administration (Oral gavage) Xenograft_Model->ASP4132_Admin Tumor_Measurement Tumor Volume Measurement ASP4132_Admin->Tumor_Measurement IHC Immunohistochemistry (p-AMPK, Ki-67, etc.) Tumor_Measurement->IHC

Caption: A typical experimental workflow to evaluate the metabolic effects of this compound in preclinical cancer models.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-453) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172), AMPK, p-ACC (Ser79), ACC, p-mTOR (Ser2448), mTOR, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Assay
  • Cell Seeding: Seed cancer cells in a Seahorse XF24 or XF96 cell culture microplate and allow them to form a monolayer.

  • Assay Medium: Replace the culture medium with unbuffered Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Baseline Measurement: Measure the basal OCR and ECAR using a Seahorse XF Analyzer.

  • Compound Injection: Sequentially inject this compound, followed by mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) to assess various parameters of mitochondrial function and glycolysis.

  • Data Analysis: Analyze the data using the Seahorse Wave software to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.

Conclusion

This compound represents a novel therapeutic approach that exploits the metabolic vulnerabilities of cancer cells. Its dual mechanism of inhibiting mitochondrial complex I and activating AMPK leads to a significant disruption of cellular energy metabolism, ultimately inhibiting tumor growth and inducing cell death. The preclinical data strongly support its potential as an anti-cancer agent. Further research is warranted to explore its efficacy in a broader range of cancer types and to identify potential biomarkers for patient selection. This technical guide provides a foundational understanding of this compound's impact on tumor cell metabolism, offering valuable insights for researchers and clinicians in the field of oncology drug development.

References

Downstream Signaling Targets of ASP4132 Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP4132 has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide provides a comprehensive overview of the downstream signaling targets affected by this compound activation, with a focus on its implications for cancer therapeutics, particularly in non-small cell lung cancer (NSCLC). This document details the molecular cascade initiated by this compound, summarizing key quantitative findings, outlining experimental methodologies, and visualizing the intricate signaling networks.

Introduction

This compound is an orally active small molecule that has been characterized as both a mitochondrial complex I inhibitor and a potent activator of AMP-activated protein kinase (AMPK).[1][2][3] Activation of AMPK can trigger a cascade of downstream signaling events that collectively suppress anabolic pathways and promote catabolic processes, thereby restoring cellular energy balance.[4] In the context of oncology, the activation of AMPK by this compound has been shown to inhibit the growth of cancer cells, including non-small cell lung cancer (NSCLC), through various mechanisms.[3] This guide delves into the specific downstream signaling targets of this compound, providing a technical resource for researchers in the field.

Core Mechanism of Action

This compound's primary mechanism of action is the activation of AMPK. This activation is followed by a series of downstream events that impact cell growth, proliferation, and survival. The key signaling pathways affected include the mTORC1 pathway, receptor tyrosine kinases (RTKs), the Akt signaling cascade, and the induction of autophagy.

Key Downstream Signaling Targets and Pathways

Inhibition of mTORC1 Signaling

Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.

Quantitative Data Summary:

Target ProteinCell LineTreatmentFold Change (vs. Control)Reference
p-mTOR (Ser2448)pNSCLC-1This compound (1 µM)Decreased
p-S6K (Thr389)pNSCLC-1This compound (1 µM)Decreased
p-S6 (Ser235/236)pNSCLC-1This compound (1 µM)Decreased
p-4E-BP1 (Thr37/46)pNSCLC-1This compound (1 µM)Decreased

Signaling Pathway Diagram:

This compound This compound AMPK AMPK This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 activates S6 S6 S6K->S6 activates Protein Synthesis Protein Synthesis & Cell Growth S6->Protein Synthesis _4EBP1->Protein Synthesis

This compound-mediated AMPK activation and subsequent mTORC1 inhibition.

Degradation of Receptor Tyrosine Kinases (RTKs)

This compound treatment has been shown to induce the degradation of key receptor tyrosine kinases, namely platelet-derived growth factor receptor alpha (PDGFRα) and epidermal growth factor receptor (EGFR), in NSCLC cells.

Quantitative Data Summary:

Target ProteinCell LineTreatmentFold Change (vs. Control)Reference
PDGFRα (protein)pNSCLC-1This compound (1 µM)Decreased
EGFR (protein)pNSCLC-1This compound (1 µM)Decreased

Signaling Pathway Diagram:

This compound This compound AMPK AMPK This compound->AMPK activates PDGFRa PDGFRα AMPK->PDGFRa induces degradation EGFR EGFR AMPK->EGFR induces degradation Degradation Lysosomal Degradation PDGFRa->Degradation EGFR->Degradation

This compound induces AMPK-mediated degradation of PDGFRα and EGFR.

Inhibition of Akt Signaling

Downstream of the degradation of PDGFRα and EGFR, this compound treatment leads to the inhibition of the serine/threonine kinase Akt.

Quantitative Data Summary:

Target ProteinCell LineTreatmentFold Change (vs. Control)Reference
p-Akt (Thr308)pNSCLC-1This compound (1 µM)Decreased

Signaling Pathway Diagram:

PDGFRa PDGFRα PI3K PI3K PDGFRa->PI3K activates EGFR EGFR EGFR->PI3K activates Akt Akt PI3K->Akt activates Cell Survival Cell Survival Akt->Cell Survival

Inhibition of Akt signaling downstream of RTK degradation.

Induction of Autophagy

This compound treatment induces autophagy in NSCLC cells, a catabolic process of cellular self-digestion. This is evidenced by the conversion of LC3B-I to LC3B-II.

Quantitative Data Summary:

Target ProteinCell LineTreatmentFold Change (vs. Control)Reference
LC3B-II/LC3B-I RatiopNSCLC-1This compound (1 µM)Increased

Experimental Workflow Diagram:

NSCLC Cells NSCLC Cells ASP4132_treatment This compound (1 µM) Treatment NSCLC Cells->ASP4132_treatment Protein Extraction Protein Extraction ASP4132_treatment->Protein Extraction Western Blot Western Blot (LC3B Antibody) Protein Extraction->Western Blot Analysis Quantification of LC3B-II/LC3B-I Ratio Western Blot->Analysis

Workflow for assessing this compound-induced autophagy.

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Primary human non-small cell lung cancer (NSCLC) cells (pNSCLC-1).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: Stock solution prepared in DMSO and diluted in culture medium to the final concentration.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-mTOR, mTOR, p-S6K, S6K, p-S6, S6, p-4E-BP1, 4E-BP1, PDGFRα, EGFR, p-Akt, Akt, LC3B, and β-actin.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control (β-actin).

mTORC1 Kinase Assay
  • Immunoprecipitation: mTORC1 is immunoprecipitated from cell lysates using an anti-mTOR antibody.

  • Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a recombinant, inactive S6K1 substrate in a kinase buffer containing ATP.

  • Detection of Phosphorylation: The phosphorylation of S6K1 at Threonine 389 is detected by Western blot analysis using a phospho-specific antibody.

  • Quantification: The amount of phosphorylated S6K1 is quantified to determine mTORC1 kinase activity.

Conclusion

This compound exerts its anti-cancer effects through the activation of AMPK, which in turn modulates a network of downstream signaling pathways. The key consequences of this compound activation include the inhibition of mTORC1 signaling, degradation of critical receptor tyrosine kinases leading to Akt inactivation, and the induction of autophagy. These multifaceted effects converge to suppress cancer cell growth, proliferation, and survival. This guide provides a foundational understanding of the molecular targets of this compound, offering valuable insights for further preclinical and clinical investigations in the field of cancer drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.

References

Methodological & Application

Application Notes and Protocols for ASP4132 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is a potent and orally active activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK can inhibit the growth of cancer cells by modulating various downstream signaling pathways involved in metabolism, proliferation, and survival.[1][2] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture studies, including recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Mechanism of Action

This compound activates AMPK, leading to the phosphorylation of AMPKα at Threonine-172. This activation triggers a cascade of downstream events, primarily aimed at restoring cellular energy balance by inhibiting anabolic processes and promoting catabolic pathways. Key downstream effects of AMPK activation by this compound include:

  • Inhibition of mTORC1 Signaling: Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1). This leads to a reduction in protein synthesis and cell growth.[2]

  • Induction of Autophagy: AMPK can directly phosphorylate and activate Unc-51 like autophagy activating kinase 1 (ULK1), initiating the autophagic process to recycle cellular components for energy production.

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, particularly at the G1/S transition, by affecting the expression of key cell cycle regulatory proteins.

  • Induction of Apoptosis: In several cancer cell lines, treatment with this compound leads to the activation of caspases and subsequent programmed cell death.

Data Presentation: Efficacy of this compound in Various Cancer Cell Lines

The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Below is a summary of reported effective concentrations and IC50/EC50 values.

Cell LineCancer TypeParameterValueReference
MDA-MB-453Breast CancerIC50 (Cell Growth)0.014 µM
SK-BR-3Breast CancerIC50 (Cell Growth)> 3 µM
Primary NSCLC cellsNon-Small Cell Lung CancerEffective Concentration (Viability)0.3 - 3.0 µM
A549Non-Small Cell Lung CancerEffective Concentration (Viability)1 µM
NCI-H1944Non-Small Cell Lung CancerEffective Concentration (Viability)1 µM
MDA-MB-435Breast CancerEC50 (AMPK Activation)18 nM

Experimental Protocols

Reagent Preparation

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vitro studies, the stock solution can be further diluted in sterile phosphate-buffered saline (PBS) or the appropriate cell culture medium to the desired final concentration.

Cell Viability Assay (CCK-8 or MTT)

This protocol is adapted from methodologies used in studies with this compound and general cell viability assay guidelines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO, at a final concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour incubation was shown to be effective for NSCLC cells.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol allows for the assessment of protein expression levels and phosphorylation status of key components of the AMPK signaling pathway.

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPKα (Thr172), total AMPKα, phospho-ACC, total ACC, mTOR, phospho-mTOR) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle control for the desired duration. Harvest the cells by trypsinization, and collect both the detached and adherent cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK TSC2 TSC2 AMPK->TSC2 ULK1 ULK1 AMPK->ULK1 p27 p27 AMPK->p27 p53 p53 AMPK->p53 LKB1 LKB1 LKB1->AMPK CaMKK2 CaMKKβ CaMKK2->AMPK mTORC1 mTORC1 TSC2->mTORC1 | Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis p27->Cell_Cycle_Arrest p53->Apoptosis

Caption: this compound activates AMPK, leading to downstream effects on cell growth, autophagy, and apoptosis.

Experimental Workflow for Determining Optimal Concentration

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding ASP4132_Prep 2. Prepare this compound Stock Solution Treatment 4. Treat with This compound Dilutions ASP4132_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24, 48, 72h Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis 7. Analyze Data & Determine IC50 Viability_Assay->Data_Analysis

Caption: Workflow for determining the optimal concentration of this compound using a cell viability assay.

Logical Relationship of this compound's Effect on Key Proteins

Logical_Relationship This compound This compound Treatment pAMPK ↑ p-AMPKα (Thr172) This compound->pAMPK pACC ↑ p-ACC (Ser79) pAMPK->pACC pmTOR ↓ p-mTOR pAMPK->pmTOR Cell_Proliferation ↓ Cell Proliferation pmTOR->Cell_Proliferation

Caption: Logical flow of key protein phosphorylation changes and their effect on cell proliferation.

References

Application Notes and Protocols for ASP4132 in In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is a potent and orally active activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Activation of AMPK can inhibit cancer cell growth by modulating downstream signaling pathways involved in metabolism, proliferation, and survival. These application notes provide detailed protocols for the use of this compound in preclinical xenograft mouse models of breast and non-small cell lung cancer (NSCLC), summarizing key dosage and efficacy data.

Mechanism of Action

This compound activates AMPK, leading to a cascade of downstream signaling events. A primary consequence of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for cell growth and proliferation. Additionally, this compound-mediated AMPK activation can induce the degradation of receptor tyrosine kinases such as platelet-derived growth factor receptor alpha (PDGFRα) and epidermal growth factor receptor (EGFR), and inhibit Akt signaling, further contributing to its anti-tumor effects.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound.

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits PDGFRa_EGFR PDGFRα / EGFR AMPK->PDGFRa_EGFR induces degradation Akt Akt AMPK->Akt inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Downstream_Signaling Downstream Signaling PDGFRa_EGFR->Downstream_Signaling activates Degradation Degradation Akt->Downstream_Signaling activates

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in breast and non-small cell lung cancer xenograft models.

Table 1: this compound Efficacy in Breast Cancer Xenograft Model (MDA-MB-453)

Dosage (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI)Tumor Regression Rate
1Oral (PO)Once daily for 21 days29%-
2Oral (PO)Once daily for 21 days-26%
4Oral (PO)Once daily for 21 days-87%
8Oral (PO)Once daily for 21 days-96%

Data sourced from[2][3][4]

Table 2: this compound Efficacy in Non-Small Cell Lung Cancer Xenograft Model (pNSCLC-1)

Dosage (mg/kg)Administration RouteDosing ScheduleOutcome
5Oral (PO)Once daily for 21 daysSignificantly inhibited xenograft growth

Data sourced from[5]

Experimental Protocols

General Workflow for In Vivo Xenograft Studies

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-453, A549) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: General xenograft experimental workflow.

Protocol 1: Breast Cancer Xenograft Model

1. Cell Line:

  • MDA-MB-453 human breast cancer cell line.

2. Animal Model:

  • Female Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old.

3. Xenograft Establishment:

  • Culture MDA-MB-453 cells in appropriate media.

  • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

  • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

4. This compound Dosing:

  • Initiate treatment when tumors reach a volume of approximately 100-150 mm³.

  • Randomize mice into treatment and vehicle control groups.

  • Vehicle Formulation: Prepare a solution of 40% PEG400 and 5% Tween-80 in saline.

  • This compound Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 2, 4, 8 mg/kg).

  • Administration: Administer this compound or vehicle orally (gavage) once daily for 21 days.

5. Monitoring and Endpoints:

  • Measure tumor volume and mouse body weight 2-3 times per week.

  • The study endpoint is typically reached after the treatment duration or when tumors in the control group reach a predetermined maximum size.

  • At the endpoint, excise tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry) to assess pharmacodynamic markers such as AMPK activation and mTORC1 inhibition.

Protocol 2: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

1. Cell Lines:

  • Primary NSCLC cells (e.g., pNSCLC-1) or established cell lines such as A549 or NCI-H1944.

2. Animal Model:

  • Female SCID mice, 4-6 weeks old.

3. Xenograft Establishment:

  • Culture NSCLC cells in appropriate media.

  • Harvest and prepare a single-cell suspension in a 1:1 mixture of sterile PBS and Matrigel.

  • Subcutaneously inject approximately 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Allow tumors to establish and grow.

4. This compound Dosing:

  • Begin treatment when tumors are established (e.g., after three weeks).

  • Randomize mice into treatment and vehicle control groups.

  • Vehicle Formulation: Use a solution of 40% PEG400 and 5% Tween-80 in saline.

  • This compound Preparation: Dissolve this compound in the vehicle to a concentration of 5 mg/kg.

  • Administration: Administer this compound or vehicle orally (gavage) once daily for 21 days.

5. Monitoring and Endpoints:

  • Regularly monitor tumor volumes and the general health of the mice.

  • After the 21-day treatment period, sacrifice the mice and excise the tumors.

  • Analyze tumor tissues for pharmacodynamic markers, including AMPK activation, mTORC1 inhibition, and degradation of EGFR and PDGFRα, to confirm the mechanism of action in vivo.

References

Application Notes and Protocols for ASP4132 Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of ASP4132, a potent and orally active AMP-activated protein kinase (AMPK) activator, for in vitro and in vivo experiments.

Introduction

This compound is an investigational compound that has demonstrated anti-cancer activity by activating AMPK signaling.[1][2] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for research purposes.[3] However, it is important to be mindful of the potential off-target effects of DMSO on cellular signaling pathways.[4]

Chemical Properties

PropertyValueReference
Molecular Formula C₁₈H₁₉N₃O[3]
Molecular Weight 295.36 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO
EC50 (AMPK activation) 18 nM

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in 100% DMSO, suitable for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried DMSO (≥99.9%)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile, disposable syringes and filters (0.22 µm)

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If precipitation or phase separation occurs, gentle warming and/or sonication can be used to facilitate dissolution.

  • Sterilization (Optional but Recommended): For cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile storage vial.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. MedChemExpress suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture.

Table of Molar Calculations for Stock Solutions:

Desired ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.295 mg1.477 mg2.954 mg
5 mM 1.477 mg7.385 mg14.77 mg
10 mM 2.954 mg14.77 mg29.54 mg
20 mM 5.908 mg29.54 mg59.08 mg

Calculations are based on a molecular weight of 295.36 g/mol .

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw the high-concentration this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cellular effects.

  • Vortex: Gently vortex the working solutions to ensure homogeneity.

  • Application to Cells: Add the prepared working solutions to your cell cultures.

Signaling Pathway

This compound is a potent activator of AMP-activated protein kinase (AMPK). Activation of AMPK by this compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells. The downstream effects of this compound-mediated AMPK activation include the inhibition of mTORC1 signaling, degradation of receptor tyrosine kinases (such as PDGFRα and EGFR), inhibition of Akt, and induction of autophagy.

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits RTKs RTKs (PDGFRα, EGFR) AMPK->RTKs Degrades Akt Akt AMPK->Akt Inhibits Autophagy Autophagy AMPK->Autophagy Induces CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Promotes RTKs->CellGrowth Promotes Akt->CellGrowth Promotes Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO weigh->dissolve stock Prepare High-Concentration Stock Solution dissolve->stock store Store at -20°C / -80°C stock->store dilute Prepare Working Solutions in Culture Medium stock->dilute treat Treat Cells dilute->treat analyze Analyze Experimental Results treat->analyze end End analyze->end

References

Application Notes and Protocols: Detection of AMPK Phosphorylation Following ASP4132 Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. Its activation via phosphorylation is a key therapeutic target for various diseases, including metabolic disorders and cancer. ASP4132 is a potent, orally active, indirect activator of AMPK. It functions by inhibiting the mitochondrial complex I, which leads to an increased cellular AMP/ATP ratio and subsequent activation of AMPK through phosphorylation at Threonine 172 (Thr172) of the α-subunit.[1] This document provides a detailed protocol for detecting the phosphorylation of AMPK at Thr172 in cell lysates following treatment with this compound using the Western blot technique.

Signaling Pathway

This compound treatment initiates a signaling cascade that results in the activation of AMPK and subsequent downstream effects. The core of this pathway involves the phosphorylation of the AMPKα subunit at the Thr172 residue by upstream kinases, most notably Liver Kinase B1 (LKB1). Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.

AMPK_Pathway This compound This compound Mito Mitochondrial Complex I This compound->Mito inhibits ATP AMP:ATP Ratio Mito->ATP increases LKB1 LKB1 ATP->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates pAMPK p-AMPK (Thr172) AMPK->pAMPK Downstream Downstream Targets (e.g., ACC, mTORC1) pAMPK->Downstream phosphorylates

Caption: this compound signaling pathway leading to AMPK activation.

Experimental Data

The following table summarizes representative quantitative data from a Western blot experiment analyzing the effect of different concentrations of this compound on AMPK phosphorylation in non-small cell lung cancer (NSCLC) cells. The data, presented as the ratio of phosphorylated AMPK (p-AMPK) to total AMPK normalized to the vehicle control, is based on findings reported in studies where this compound robustly induced AMPK phosphorylation.[2]

Treatment GroupConcentration (µM)Mean p-AMPK/Total AMPK Ratio (Normalized)Standard Deviation
Vehicle Control01.000.12
This compound0.12.540.21
This compound0.55.890.45
This compound1.08.230.67
This compound5.08.510.71

Experimental Workflow

The overall workflow for the Western blot protocol involves cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody (p-AMPK, Total AMPK) F->G H 8. Secondary Antibody G->H I 9. Detection (ECL) H->I J 10. Data Analysis I->J

Caption: Western blot experimental workflow.

Detailed Protocol

This protocol outlines the steps for performing a Western blot to detect p-AMPK (Thr172) and total AMPK in cell lysates.

I. Reagents and Buffers
  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • Sample Buffer: 4X Laemmli sample buffer.

  • Running Buffer: 1X Tris/Glycine/SDS buffer.

  • Transfer Buffer: 1X Tris/Glycine buffer with 20% methanol.

  • Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibodies:

    • Rabbit anti-p-AMPKα (Thr172) polyclonal antibody.

    • Mouse anti-AMPKα monoclonal antibody.

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

II. Cell Culture and Treatment
  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).

III. Protein Extraction and Quantification
  • After treatment, wash cells twice with ice-cold PBS.

  • Add ice-cold cell lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay.

IV. SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per well of a 10% SDS-polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

V. Antibody Incubation and Detection
  • After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-AMPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL detection reagent to the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

VI. Stripping and Re-probing for Total AMPK
  • To normalize for protein loading, the same membrane can be stripped and re-probed for total AMPK.

  • Incubate the membrane in a mild stripping buffer for 15 minutes at room temperature.

  • Wash the membrane thoroughly with TBST.

  • Block the membrane again with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against total AMPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Repeat the washing, secondary antibody incubation, and detection steps as described above.

VII. Data Analysis
  • Quantify the band intensities for both p-AMPK and total AMPK using densitometry software.

  • For each sample, calculate the ratio of the p-AMPK signal to the total AMPK signal.

  • Normalize the ratios of the treated samples to the vehicle control to determine the fold change in AMPK phosphorylation.

References

Application Notes and Protocols: Evaluating the Efficacy of ASP4132 in Non-Small Cell Lung Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. One promising target is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. ASP4132 has been identified as a potent and orally active activator of AMPK, demonstrating significant anti-tumor activity in various cancer models.[1][2] These application notes provide a comprehensive guide to assessing the effects of this compound on the viability of NSCLC cells, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action of this compound in NSCLC

This compound exerts its anti-cancer effects in non-small cell lung cancer by potently activating AMP-activated protein kinase (AMPK).[1][2] This activation triggers a cascade of downstream signaling events that collectively inhibit cancer cell growth and survival. The primary mechanism involves the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key promoter of cell growth and proliferation.[1]

Furthermore, this compound-mediated AMPK activation leads to the degradation of key receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor alpha (PDGFRα). The downregulation of these receptors disrupts critical signaling pathways for cancer cell proliferation and survival. Additionally, this compound treatment results in the inhibition of the Akt signaling pathway, another crucial node in cell survival and metabolism. The culmination of these molecular events is the potent inhibition of NSCLC cell growth, proliferation, and the induction of apoptosis.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in reducing the viability of various NSCLC cell lines as determined by a Cell Counting Kit-8 (CCK-8) assay. While specific IC50 values for A549 and NCI-H1944 cells are not publicly available, the provided concentration range demonstrates a significant dose-dependent effect.

Cell LineAssay TypeTreatment DurationEffective Concentration RangeObservationsReference
Primary NSCLC CellsCCK-848 hours0.3 - 3.0 µMSignificant inhibition of cell viability.
A549CCK-848 hours1.0 µMSignificant decrease in cell viability.
NCI-H1944CCK-848 hours1.0 µMSignificant decrease in cell viability.

Visualizing the Molecular Effects of this compound

To illustrate the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 This compound Signaling Pathway in NSCLC This compound This compound AMPK AMPK (Activation) This compound->AMPK mTORC1 mTORC1 (Inhibition) AMPK->mTORC1 EGFR_PDGFRa EGFR & PDGFRα (Degradation) AMPK->EGFR_PDGFRa Akt Akt (Inhibition) AMPK->Akt Apoptosis Apoptosis (Induction) AMPK->Apoptosis Cell_Growth Cell Growth & Proliferation (Inhibition) mTORC1->Cell_Growth EGFR_PDGFRa->Cell_Growth Akt->Cell_Growth

Figure 1: this compound signaling pathway in NSCLC.

G cluster_1 Experimental Workflow for Cell Viability Assay A 1. Seed NSCLC Cells (e.g., A549, NCI-H1944) in 96-well plates B 2. Incubate for 24h (allow cells to attach) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 48h C->D E 5. Add CCK-8 Reagent D->E F 6. Incubate for 1-4h E->F G 7. Measure Absorbance (450 nm) F->G H 8. Data Analysis (% Cell Viability) G->H

References

Application Notes and Protocols for Long-Term Animal Studies of ASP4132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies to evaluate the safety and efficacy of ASP4132, an orally active and potent AMP-activated protein kinase (AMPK) activator.[1] The protocols are designed based on established regulatory guidelines and available preclinical data for this compound and similar compounds.

Introduction to this compound

This compound is a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[2] AMPK activation can inhibit the growth of cancer cells by modulating downstream signaling pathways, including the inhibition of mTORC1 and the degradation of receptor tyrosine kinases.[1] Preclinical studies have demonstrated its anti-cancer activity in xenograft mouse models.[1] However, a thorough evaluation of the long-term safety profile is essential for further clinical development.

This compound Signaling Pathway

This compound activates AMPK, which in turn modulates several downstream targets to exert its anti-cancer effects. The key signaling events are depicted in the diagram below.

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 RTK RTK Degradation (PDGFRα, EGFR) AMPK->RTK Akt Akt Inhibition AMPK->Akt Autophagy Autophagy Induction AMPK->Autophagy Apoptosis Apoptosis Induction AMPK->Apoptosis CellGrowth Inhibition of Cell Growth, Proliferation, and Invasion mTORC1->CellGrowth RTK->CellGrowth Akt->CellGrowth Autophagy->CellGrowth Apoptosis->CellGrowth

Caption: this compound signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from available preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50 (AMPK activation)-18 nMN/A
IC50 (Cell Growth)MDA-MB-4530.014 µMN/A
IC50 (Cell Growth)SK-BR-3>3 µMN/A

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Model

Dose (Oral)DurationOutcomeReference
5 mg/kg/day21 daysSignificant inhibition of tumor growth[1]

Table 3: Human Phase I Clinical Trial Dose-Limiting Toxicities (DLTs)

Dose LevelDLTs ObservedReference
5 mgWell tolerated
7.5 mgFatigue, mental status changes, dizziness, lactic acidosis, enteritis
10 mg (intermittent)Multiple DLTs
15 mg (intermittent)Multiple DLTs

Experimental Protocols for Long-Term Animal Studies

Long-term animal studies are critical for evaluating the chronic toxicity and carcinogenic potential of this compound. The following protocols are based on FDA and OECD guidelines.

Chronic Toxicity Study (Rodent and Non-Rodent)

Objective: To determine the long-term toxicological profile of this compound and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Species:

  • Rodent: Sprague-Dawley rats (or another appropriate strain)

  • Non-Rodent: Beagle dogs

Study Design:

GroupDose Level (mg/kg/day)Number of Animals (per sex)
1 (Control)0 (Vehicle)Rodent: 20, Non-Rodent: 4
2 (Low Dose)TBD (Based on sub-chronic studies)Rodent: 20, Non-Rodent: 4
3 (Mid Dose)TBD (Based on sub-chronic studies)Rodent: 20, Non-Rodent: 4
4 (High Dose)TBD (Based on sub-chronic studies)Rodent: 20, Non-Rodent: 4
5 (Recovery - Control)0 (Vehicle)Rodent: 10, Non-Rodent: 2
6 (Recovery - High Dose)TBD (Based on sub-chronic studies)Rodent: 10, Non-Rodent: 2

Duration:

  • Rodent: 6 months

  • Non-Rodent: 9 months

  • Recovery Period: 4 weeks

Methodology:

  • Dose Selection: Dose levels should be based on data from shorter-term (e.g., 28-day or 90-day) repeated-dose toxicity studies. The high dose should produce some evidence of toxicity but not mortality.

  • Administration: this compound will be administered orally once daily. The vehicle used in the control group should be the same as that used for this compound formulation.

  • Observations:

    • Daily: Clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Detailed physical examination, body weight, and food consumption.

    • Monthly: Ophthalmoscopy.

    • At 3, 6, and 9 (for non-rodent) months: Hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At the end of the treatment and recovery periods, all surviving animals will be euthanized.

    • A full necropsy will be performed on all animals.

    • Organ weights will be recorded.

    • Histopathological examination of a comprehensive list of tissues will be conducted.

Carcinogenicity Study (Rodent)

Objective: To assess the carcinogenic potential of this compound after lifetime exposure in rodents.

Species:

  • Sprague-Dawley rats and CD-1 mice (or other appropriate strains).

Study Design:

GroupDose Level (mg/kg/day)Number of Animals (per sex)
1 (Control)0 (Vehicle)50
2 (Low Dose)TBD50
3 (Mid Dose)TBD50
4 (High Dose)TBD (Maximum Tolerated Dose - MTD)50

Duration:

  • Mice: 18-24 months

  • Rats: 24 months

Methodology:

  • Dose Selection: The high dose should be the Maximum Tolerated Dose (MTD), determined from a 90-day dose-ranging study. The MTD should not significantly shorten the lifespan of the animals due to effects other than tumor formation.

  • Administration: this compound will be administered orally once daily in the diet or by gavage.

  • Observations:

    • Daily: Clinical signs of toxicity, morbidity, and mortality.

    • Weekly for the first 13 weeks, then monthly: Body weight and food consumption.

    • Regularly: Palpation for masses.

  • Terminal Procedures:

    • All animals that die or are euthanized during the study, and all surviving animals at the end of the study, will undergo a complete necropsy.

    • All gross lesions will be examined microscopically.

    • Histopathological examination of a comprehensive list of tissues from all control and high-dose animals will be performed. Tissues from low- and mid-dose groups will be examined as necessary to characterize observed lesions.

Experimental Workflow

The following diagram illustrates the general workflow for conducting long-term animal studies of this compound.

Long_Term_Study_Workflow cluster_preliminary Preliminary Studies cluster_longterm Long-Term Studies cluster_analysis Data Analysis & Reporting DoseRange Dose Range Finding (Sub-chronic Toxicity) ChronicTox Chronic Toxicity Study (Rodent & Non-Rodent) DoseRange->ChronicTox Dose Selection Carcinogenicity Carcinogenicity Study (Rodent) DoseRange->Carcinogenicity Dose Selection DataCollection In-life Data Collection & Analysis ChronicTox->DataCollection Carcinogenicity->DataCollection Pathology Necropsy & Histopathology DataCollection->Pathology FinalReport Final Study Report (including NOAEL/Carcinogenic Potential) Pathology->FinalReport

References

Application Notes and Protocols: Immunohistochemical Detection of ASP4132 Targets in Tumor Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is an investigational, orally active, and potent small molecule activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a central regulator of cellular energy homeostasis and metabolism.[2][3] The activation of the AMPK signaling pathway has emerged as a promising therapeutic strategy in oncology. This compound has demonstrated anti-cancer activity in preclinical models, including breast and non-small cell lung cancer, where it has been shown to inhibit tumor growth and induce regression.[1] While a Phase I clinical trial in patients with advanced solid tumors showed limited clinical activity and dose-limiting toxicities, the study of the compound's mechanism and target engagement in tumor tissues remains a critical area of research.

These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection of key targets of this compound, primarily the phosphorylated, active form of AMPK (p-AMPK), in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This method allows for the visualization of target engagement and the assessment of the pharmacodynamic effects of this compound in a spatial, tissue-based context.

Principle of the Method

Immunohistochemistry (IHC) is a powerful technique that utilizes the specific binding of antibodies to antigens in tissue sections to visualize the distribution and localization of target proteins. In this application, IHC is used to detect the phosphorylated form of AMPK (p-AMPK) at Threonine 172 of the α subunit, which is a key indicator of AMPK activation. By assessing the levels and subcellular localization of p-AMPK, researchers can infer the activity of the AMPK signaling pathway in response to treatment with activators like this compound. The protocol described below outlines the necessary steps for tissue preparation, antigen retrieval, antibody incubation, and signal detection to achieve reliable and reproducible staining for p-AMPK in tumor specimens.

Target Information: The AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It is activated under conditions of cellular energy stress, such as an increased AMP:ATP ratio. This compound acts as an indirect activator of AMPK. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. Key downstream effects relevant to its anti-cancer properties include the inhibition of the mTORC1 pathway, which is crucial for cell growth and proliferation, and the induction of autophagy. The activation of AMPK by this compound has also been shown to lead to the degradation of receptor tyrosine kinases such as PDGFRα and EGFR, and the inhibition of the pro-survival Akt pathway.

Below is a diagram illustrating the core components of the AMPK signaling pathway and the points of intervention by this compound.

AMPK_Signaling_Pathway AMPK Signaling Pathway Activated by this compound cluster_input Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates Energy_Stress Energy Stress (High AMP:ATP) Energy_Stress->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation mTORC1 mTORC1 pAMPK->mTORC1 Inhibits Autophagy Autophagy pAMPK->Autophagy Induces PDGFR_EGFR PDGFRα / EGFR pAMPK->PDGFR_EGFR Degrades Akt Akt pAMPK->Akt Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: AMPK signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeParameterValueReference
MDA-MB-453Breast CancerIC500.014 µM
SK-BR-3Breast CancerIC50>3 µM
--EC50 (AMPK activation)18 nM

Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Model

Dose (mg/kg, p.o., once daily)Tumor Growth Inhibition (TGI)Tumor RegressionReference
129%-
2-26%
4-87%
8-96%

Immunohistochemistry Protocol for p-AMPK (Thr172)

This protocol is intended for the detection of phosphorylated AMPKα at Threonine 172 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents
  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 80%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Rabbit anti-Phospho-AMPKα (Thr172) monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

Experimental Workflow

The following diagram outlines the major steps in the IHC protocol.

IHC_Workflow Immunohistochemistry (IHC) Workflow for p-AMPK Deparaffinization 1. Deparaffinization & Rehydration Antigen_Retrieval 2. Antigen Retrieval Deparaffinization->Antigen_Retrieval Peroxidase_Blocking 3. Endogenous Peroxidase Blocking Antigen_Retrieval->Peroxidase_Blocking Blocking 4. Blocking Peroxidase_Blocking->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection (DAB) Secondary_Ab->Detection Counterstaining 8. Counterstaining Detection->Counterstaining Dehydration_Mounting 9. Dehydration & Mounting Counterstaining->Dehydration_Mounting Analysis 10. Microscopic Analysis Dehydration_Mounting->Analysis

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with ASP4132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is an orally active and potent activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] Activation of AMPK can lead to the inhibition of cancer cell growth, proliferation, and the induction of programmed cell death, or apoptosis.[3] In non-small cell lung cancer (NSCLC) cells, this compound has been shown to robustly activate apoptosis. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population. The Annexin V/PI dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid binding dye that cannot penetrate the intact membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

This document will outline the signaling pathway of this compound-induced apoptosis, provide a detailed experimental workflow and protocol, and present a template for data analysis and presentation.

Signaling Pathway of this compound-Induced Apoptosis

This compound functions as a potent activator of AMPK. The activation of AMPK by this compound triggers a signaling cascade that ultimately leads to apoptosis in cancer cells. One of the key downstream effects of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The inhibition of mTORC1 can, in turn, influence various cellular processes, including protein synthesis and cell survival, contributing to the induction of apoptosis. The apoptotic process initiated by this compound involves the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP).

cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound AMPK AMPK Activation This compound->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Caspase9 Caspase-9 Activation mTORC1->Caspase9 leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced apoptosis signaling pathway.

Experimental Workflow

The overall workflow for analyzing this compound-induced apoptosis by flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.

cluster_workflow Experimental Workflow A 1. Cell Culture and Seeding B 2. This compound Treatment A->B C 3. Cell Harvesting B->C D 4. Annexin V & PI Staining C->D E 5. Flow Cytometry Analysis D->E F 6. Data Interpretation E->F

Flow cytometry analysis workflow.

Materials and Methods

Reagents
  • This compound (MedChemExpress, Cat. No. HY-128593 or equivalent)

  • Cell Culture Medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate like PE, APC)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Deionized (DI) Water

  • DMSO (for this compound stock solution)

Equipment
  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Water bath

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes

  • Micropipettes and sterile tips

  • Sterile cell culture plates or flasks

  • Flow cytometry tubes

Experimental Protocols

Cell Preparation and Seeding
  • Culture your target cancer cell line (e.g., A549 NSCLC cells) in the appropriate complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.

  • Ensure cells are in the logarithmic growth phase and have a viability of >95%.

  • Seed the cells in 6-well plates at a density of 2-5 x 10⁵ cells per well in 2 mL of complete culture medium.

  • Incubate the plates for 18-24 hours to allow for cell attachment.

This compound Treatment
  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.

  • On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 0.1, 1, 10 µM).

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized for the specific cell line and experimental goals.

Cell Harvesting
  • For adherent cells:

    • Carefully collect the culture supernatant from each well, as it may contain apoptotic cells that have detached.

    • Wash the adherent cells once with PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for a few minutes until the cells detach.

    • Add 1 mL of complete culture medium to inactivate the trypsin.

    • Combine the trypsinized cells with the collected supernatant.

  • For suspension cells:

    • Transfer the cell suspension from each well into a centrifuge tube.

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Discard the supernatant and wash the cells twice with cold PBS.

Annexin V and PI Staining
  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on the flow cytometer within one hour.

Flow Cytometry Analysis
  • Set up the flow cytometer with the appropriate laser and filter settings for the fluorochromes used (e.g., FITC and PI).

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.

  • Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and quadrants correctly.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) within the gated cell population.

Data Presentation and Interpretation

The data from the flow cytometry analysis can be presented in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:

  • Lower-Left (Q4: Annexin V- / PI-): Viable cells

  • Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells

The percentage of cells in each quadrant should be quantified and can be presented in a table for easy comparison between different treatment conditions.

Example Data Table
TreatmentConcentration (µM)% Viable Cells (Q4)% Early Apoptotic Cells (Q3)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)Total Apoptotic Cells (%) (Q2+Q3)
Vehicle Control095.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.14.3 ± 0.8
This compound0.188.7 ± 3.56.8 ± 1.23.5 ± 0.71.0 ± 0.210.3 ± 1.9
This compound165.4 ± 4.222.1 ± 3.310.3 ± 1.82.2 ± 0.432.4 ± 5.1
This compound1030.1 ± 5.645.8 ± 6.120.5 ± 4.53.6 ± 0.966.3 ± 10.6

Data are represented as mean ± standard deviation from three independent experiments.

Troubleshooting

IssuePossible CauseSolution
High percentage of necrotic cells in the control group Over-trypsinization or harsh cell handlingUse a lower concentration of trypsin, reduce incubation time, and handle cells gently.
Cells were overgrown or unhealthyUse cells in the logarithmic growth phase and with high viability.
Weak or no Annexin V signal in the treated group Insufficient concentration or incubation time of this compoundPerform a dose-response and time-course experiment to optimize treatment conditions.
Loss of apoptotic cells during washing stepsCollect the supernatant during cell harvesting as it may contain detached apoptotic cells.
High background fluorescence Autofluorescence of cells or compoundInclude an unstained control to assess autofluorescence. If the compound is fluorescent, consider using a different fluorochrome for Annexin V with a distinct emission spectrum.
Inadequate washingEnsure proper washing of cells after harvesting.

References

Application Notes and Protocols: Validating the Target of ASP4132 using Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for validating the target of ASP4132, a compound identified as both a mitochondrial complex I inhibitor and a potent activator of AMP-activated protein kinase (AMPK). Evidence suggests that this compound's primary mechanism of action is the inhibition of mitochondrial complex I, leading to a decrease in cellular ATP levels and subsequent activation of the energy-sensing AMPK signaling pathway. To definitively validate this proposed mechanism, this protocol employs lentiviral-mediated short hairpin RNA (shRNA) knockdown of a critical subunit of mitochondrial complex I. By observing a blunted pharmacological response to this compound in cells with compromised complex I function, researchers can confirm that its anti-cancer effects are mediated through this target.

Introduction

This compound has demonstrated significant anti-proliferative effects in various cancer models, including non-small cell lung cancer (NSCLC) and breast cancer.[1] Its mechanism of action has been linked to the activation of AMPK, a key regulator of cellular energy homeostasis.[1] AMPK activation triggers a cascade of downstream events, including the inhibition of the mTORC1 pathway and induction of autophagy, which collectively contribute to the suppression of cancer cell growth. However, reports also classify this compound as a mitochondrial complex I inhibitor.[2] The inhibition of complex I, the first and largest enzyme of the electron transport chain, disrupts cellular respiration and leads to a decrease in ATP production. This reduction in the cellular energy charge is a potent activator of AMPK. Therefore, it is hypothesized that the primary target of this compound is mitochondrial complex I, and the observed AMPK activation is a direct downstream consequence.

Target validation is a critical step in drug development. Lentiviral-mediated shRNA knockdown offers a robust and specific method to silence the expression of a putative drug target. By knocking down a key subunit of mitochondrial complex I, we can assess whether the cellular response to this compound is attenuated. This "genetic phenocopy" of the drug's effect provides strong evidence for on-target activity. In this protocol, we focus on knocking down NDUFS1 (NADH:ubiquinone oxidoreductase core subunit S1), a nuclear-encoded core subunit that is essential for the assembly and function of mitochondrial complex I.[3][4]

Signaling Pathway

The proposed signaling pathway initiated by this compound is depicted below. This compound inhibits mitochondrial complex I, leading to a decrease in the ATP:AMP ratio. This change in cellular energy status activates AMPK, which in turn phosphorylates downstream targets such as ACC and inhibits the mTORC1 signaling pathway, ultimately leading to decreased cell proliferation and survival.

ASP4132_Pathway cluster_0 Cellular Response cluster_1 Downstream Effects This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I Inhibits ATP ATP Synthesis ↓ Mito_Complex_I->ATP AMPK AMPK Activation ATP->AMPK Activates ACC ACC Phosphorylation ↑ AMPK->ACC mTORC1 mTORC1 Inhibition AMPK->mTORC1 Cell_Growth Cell Proliferation & Survival ↓ mTORC1->Cell_Growth

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The overall experimental workflow for validating the target of this compound using lentiviral shRNA knockdown is outlined below. The process begins with the generation of stable cell lines with knockdown of the target subunit, followed by treatment with this compound and subsequent analysis of key cellular and biochemical endpoints.

Experimental_Workflow cluster_workflow Experimental Validation Workflow cluster_assays Endpoint Analysis A 1. Lentiviral shRNA Production (shNDUFS1 & shControl) B 2. Transduction of Cancer Cells (e.g., A549 NSCLC cells) A->B C 3. Selection of Stable Knockdown Cell Lines B->C D 4. Validation of NDUFS1 Knockdown (qRT-PCR & Western Blot) C->D E 5. Treatment with this compound or Vehicle D->E F 6. Endpoint Assays E->F G Mitochondrial Complex I Activity Assay F->G H Cellular ATP Level Measurement F->H I Western Blot for p-AMPK, p-ACC, p-mTORC1 F->I J Cell Viability Assay (e.g., CCK-8) F->J

Caption: Workflow for this compound target validation.

Experimental Protocols

Lentiviral shRNA Production and Cell Line Generation

a. shRNA Constructs:

  • Obtain lentiviral shRNA constructs targeting human NDUFS1 (e.g., from a commercial vendor). It is recommended to test multiple shRNA sequences to ensure potent and specific knockdown.

  • A non-targeting shRNA (shControl) construct should be used as a negative control.

b. Lentivirus Production:

  • Co-transfect HEK293T cells with the shRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

  • Concentrate the viral particles, for example, using ultracentrifugation or a commercially available concentration reagent.

  • Determine the viral titer.

c. Transduction and Selection of Stable Cell Lines:

  • Seed the target cancer cells (e.g., A549 human lung carcinoma cells) at a density that will result in 50-70% confluency on the day of transduction.

  • Transduce the cells with the lentiviral particles (shNDUFS1 or shControl) at a multiplicity of infection (MOI) that yields a high transduction efficiency with minimal cytotoxicity. Polybrene (e.g., 8 µg/mL) can be added to enhance transduction.

  • After 24-48 hours, replace the virus-containing medium with fresh growth medium containing a selection agent (e.g., puromycin, if the vector contains a puromycin resistance gene). The appropriate concentration of the selection agent should be determined beforehand with a kill curve.

  • Select for 7-10 days, replacing the selection medium every 2-3 days, until resistant colonies are formed.

  • Expand the resistant colonies to establish stable knockdown and control cell lines.

Validation of NDUFS1 Knockdown

a. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from the stable shNDUFS1 and shControl cell lines.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for NDUFS1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Calculate the relative expression of NDUFS1 using the ΔΔCt method.

b. Western Blot:

  • Lyse the stable shNDUFS1 and shControl cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against NDUFS1.

  • Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.

  • Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

This compound Treatment
  • Seed the validated shNDUFS1 and shControl stable cell lines in appropriate culture plates for the various endpoint assays.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle (DMSO) for a specified duration (e.g., 24, 48, or 72 hours). The optimal concentration and time should be determined based on preliminary experiments.

Endpoint Assays

a. Mitochondrial Complex I Activity Assay:

  • Isolate mitochondria from the treated cells.

  • Measure the activity of mitochondrial complex I using a commercially available colorimetric assay kit. These kits typically measure the decrease in NADH oxidation at 340 nm.

  • Normalize the activity to the total mitochondrial protein content.

b. Cellular ATP Level Measurement:

  • Measure intracellular ATP levels using a commercial bioluminescence-based ATP assay kit. These assays utilize the ATP-dependent luciferase reaction to produce a light signal that is proportional to the ATP concentration.

  • Lyse the treated cells and measure the luminescence using a luminometer.

  • Normalize the ATP levels to the total protein concentration or cell number.

c. Western Blot for AMPK Pathway Proteins:

  • Prepare cell lysates from the treated shNDUFS1 and shControl cells.

  • Perform western blotting as described in section 2b using primary antibodies against:

    • Phospho-AMPKα (Thr172)

    • Total AMPKα

    • Phospho-Acetyl-CoA Carboxylase (ACC) (Ser79)

    • Total ACC

    • Phospho-mTOR (Ser2448)

    • Total mTOR

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each target.

d. Cell Viability Assay:

  • Measure cell viability using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

  • Add the assay reagent to the treated cells and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Data Presentation

The quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Validation of NDUFS1 Knockdown

Cell LineNDUFS1 mRNA Relative Expression (fold change vs. shControl)NDUFS1 Protein Level (relative to shControl)
shControl1.01.0
shNDUFS1 #1ValueValue
shNDUFS1 #2ValueValue

Table 2: Effect of this compound on Mitochondrial and Cellular Readouts

Treatment GroupMitochondrial Complex I Activity (% of Vehicle)Cellular ATP Levels (% of Vehicle)
shControl Cells
Vehicle100100
This compound (1 µM)Expected DecreaseExpected Decrease
shNDUFS1 Cells
VehicleExpected DecreaseExpected Decrease
This compound (1 µM)Blunted or No Further DecreaseBlunted or No Further Decrease

Table 3: Effect of this compound on AMPK Signaling Pathway

Treatment Groupp-AMPK/Total AMPK (fold change vs. Vehicle)p-ACC/Total ACC (fold change vs. Vehicle)p-mTOR/Total mTOR (fold change vs. Vehicle)
shControl Cells
Vehicle1.01.01.0
This compound (1 µM)Expected IncreaseExpected IncreaseExpected Decrease
shNDUFS1 Cells
VehiclePotential Baseline IncreasePotential Baseline IncreasePotential Baseline Decrease
This compound (1 µM)Blunted or No Further IncreaseBlunted or No Further IncreaseBlunted or No Further Decrease

Table 4: Effect of this compound on Cell Viability

Treatment GroupCell Viability (% of Vehicle)
shControl Cells
Vehicle100
This compound (1 µM)Expected Decrease
shNDUFS1 Cells
VehiclePotential Baseline Decrease
This compound (1 µM)Blunted or No Further Decrease

Expected Results and Interpretation

  • Successful Knockdown: The shNDUFS1 cell lines should show a significant reduction in both NDUFS1 mRNA and protein levels compared to the shControl cells.

  • Confirmation of Mechanism: In shControl cells, this compound is expected to inhibit mitochondrial complex I activity, decrease cellular ATP levels, activate AMPK signaling (increased p-AMPK and p-ACC, decreased p-mTOR), and reduce cell viability.

  • Target Validation: In shNDUFS1 cells, the baseline mitochondrial complex I activity and ATP levels should already be reduced. Crucially, the effects of this compound on these parameters, as well as on the downstream AMPK signaling pathway and cell viability, are expected to be significantly blunted or absent. This lack of a robust response in the knockdown cells would strongly indicate that mitochondrial complex I is the primary target of this compound.

Conclusion

This application note provides a comprehensive framework and detailed protocols for the validation of this compound's target using lentiviral shRNA knockdown. By demonstrating that the pharmacological effects of this compound are dependent on the presence of its putative target, mitochondrial complex I, researchers can gain high confidence in its mechanism of action. This validation is a cornerstone for the continued development of this compound as a potential anti-cancer therapeutic.

References

Troubleshooting & Optimization

ASP4132 Technical Support Center: Troubleshooting Solubility and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ASP4132. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active activator of AMP-activated protein kinase (AMPK) with an EC50 of 18 nM.[1][2][3][4] AMPK is a key enzyme in cellular energy homeostasis, and its activation can inhibit cancer cell growth.[5] this compound has demonstrated anti-cancer activity, leading to tumor regression in breast cancer xenograft models. Its mechanism involves the activation of AMPK signaling, which in turn can lead to the inhibition of mTORC1, degradation of receptor tyrosine kinases (such as PDGFRα and EGFR), inhibition of Akt, and induction of autophagy.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with concentrations of 100 mg/mL (106.71 mM) being achievable. It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the solubility of the compound.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation or phase separation, gentle warming and/or sonication can be used to aid in the redissolution of this compound. Ensure the solution is completely clear before use. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can affect stability and solubility.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Prepared stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to store the solutions in sealed containers, away from moisture.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges encountered during experiments with this compound.

Problem: Precipitation observed when diluting DMSO stock solution into aqueous media.

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer for cell-based assays.

  • Solution Workflow:

G A Precipitation upon dilution in aqueous media B Decrease final DMSO concentration A->B Is DMSO > 0.5%? C Increase mixing vigor (vortexing while adding stock) A->C Gentle mixing used? D Warm aqueous media to 37°C before adding stock solution A->D Dilution at RT? E Use a co-solvent or surfactant in the final media (e.g., Tween-80) A->E Is precipitation persistent? G Issue Resolved B->G C->G D->G F Prepare a lower concentration DMSO stock solution E->F Still precipitating? F->G

Caption: Troubleshooting workflow for this compound precipitation in aqueous media.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents and formulations.

Table 1: Solubility in Common Solvents

SolventConcentrationNotes
DMSO≥ 100 mg/mL (106.71 mM)Use of fresh, moisture-free DMSO is recommended. Ultrasonic assistance can be used.

Table 2: Formulations for In Vivo Studies

ProtocolFormulation ComponentsAchieved SolubilityAppearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.67 mM)Clear Solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.67 mM)Clear Solution
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.67 mM)Clear Solution
Data sourced from MedchemExpress.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, fresh anhydrous DMSO.

  • Calculation: The molecular weight of this compound is 937.06 g/mol . To prepare a 10 mM stock solution, weigh out 9.37 mg of this compound.

  • Dissolution: Add 1 mL of fresh DMSO to the 9.37 mg of this compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is based on a commonly used vehicle for oral dosing in mouse models.

  • Prepare Stock: Start with a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation (for a 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogenous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Final Concentration: This procedure results in a 2.5 mg/mL solution of this compound. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: The prepared formulation should be used immediately for optimal results.

This compound Signaling Pathway

This compound is a potent activator of AMPK, which plays a central role in regulating cellular metabolism and growth. Activation of AMPK by this compound initiates a signaling cascade that impacts several downstream pathways critical for cancer cell survival and proliferation.

G cluster_0 This compound Action cluster_1 Cellular Signaling cluster_2 Cellular Outcomes This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Induces RTKs PDGFRα, EGFR (Receptor Tyrosine Kinases) AMPK->RTKs Promotes Degradation Akt Akt AMPK->Akt Inhibits Growth_Inhibition Inhibition of Cell Growth & Proliferation mTORC1->Growth_Inhibition Leads to Autophagy->Growth_Inhibition Contributes to RTKs->Growth_Inhibition Leads to Akt->Growth_Inhibition Leads to

Caption: Simplified signaling pathway of this compound-mediated AMPK activation.

References

Overcoming ASP4132 instability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming potential instability and solubility challenges when working with the AMPK activator, ASP4132, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of small molecules for in vitro use.[2] For a 100 mM stock solution, dissolve the appropriate mass of this compound powder in high-purity DMSO.[2]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: My this compound solution appears cloudy or has visible precipitate after diluting it in my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs because the compound is significantly less soluble in the aqueous buffer than in the organic stock solvent. To address this, ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to avoid solvent effects on the biological system. If precipitation persists, consider using a co-solvent system or solubilizing excipients as outlined in the troubleshooting guide below.

Q4: I'm observing a decrease in the activity of this compound in my long-term cell culture experiments. What could be the cause?

A4: A loss of activity over time in aqueous culture medium can be indicative of compound degradation. While specific degradation pathways for this compound in aqueous solution are not publicly detailed, many small molecules are susceptible to hydrolysis or oxidation, especially during prolonged incubation at 37°C. To mitigate this, it is advisable to prepare fresh dilutions of this compound from a frozen stock immediately before each experiment and consider replenishing the compound-containing medium every 24-48 hours for long-term cultures.

Q5: How can I formulate this compound for in vivo animal studies?

A5: For oral administration in animal models, this compound has been successfully formulated in a vehicle consisting of 40% PEG400 and 5% Tween-80 in saline. This type of formulation is often used to improve the solubility and oral bioavailability of poorly water-soluble compounds.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Media

If you observe precipitation when diluting your this compound DMSO stock solution into an aqueous buffer or cell culture medium, follow these troubleshooting steps.

G start Precipitation Observed check_dmso Verify Final DMSO Concentration (<0.5%) start->check_dmso sonicate Briefly Sonicate Solution check_dmso->sonicate If DMSO is low ph_adjust Tier 1: Adjust pH of Aqueous Medium sonicate->ph_adjust If precipitation remains cosolvent Tier 2: Use a Co-solvent System (e.g., Ethanol, PEG400) ph_adjust->cosolvent If ineffective success Clear Solution Achieved ph_adjust->success If effective excipient Tier 3: Employ Solubilizing Excipients (e.g., Cyclodextrins) cosolvent->excipient If ineffective cosolvent->success If effective excipient->success If effective fail Precipitation Persists: Consider Reformulation excipient->fail If ineffective

Caption: Troubleshooting workflow for addressing this compound precipitation.

Issue 2: Suspected Degradation and Loss of Activity

If you suspect that this compound is degrading in your experimental setup, leading to inconsistent results or a loss of efficacy, the following guide can help you assess its stability.

FactorPotential IssueMitigation Strategy
pH The stability of compounds can be pH-dependent.Maintain a consistent and recommended pH in aqueous solutions; use buffers.
Temperature Higher temperatures can accelerate degradation.Store stock solutions at -20°C or -80°C; prepare working solutions fresh.
Light Exposure UV and visible light can cause photochemical degradation.Store solutions in amber vials or wrap containers in aluminum foil.
Oxygen Exposure Some compounds are susceptible to oxidation.Purge the headspace of storage vials with an inert gas like argon or nitrogen.
Freeze-Thaw Cycles Repeated cycles can lead to degradation and precipitation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays
  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in high-purity DMSO to achieve a high-concentration stock (e.g., 100 mM).

    • Ensure complete dissolution by gentle vortexing.

    • Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.

  • Prepare Working Solution:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution into your aqueous experimental medium (e.g., PBS or cell culture medium) to achieve the desired final concentration.

    • Ensure the final concentration of DMSO in the medium is below 0.5% (v/v) to avoid solvent toxicity.

    • Visually inspect the final solution for any signs of precipitation. If observed, refer to the troubleshooting guide.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Basic Stability Assessment of this compound in Aqueous Buffer

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

  • Preparation:

    • Prepare a fresh solution of this compound in your aqueous buffer of choice at the final experimental concentration.

  • Timepoint Zero (T=0):

    • Immediately after preparation, take an aliquot of the solution and analyze it using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • This initial analysis will provide the baseline purity and peak area for this compound.

  • Incubation:

    • Store the remaining solution under the conditions you wish to test (e.g., 37°C in a cell culture incubator).

  • Subsequent Timepoints:

    • At predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours), collect additional aliquots from the stored solution.

  • Analysis:

    • Analyze each aliquot by HPLC under the same conditions as the T=0 sample.

    • Compare the peak area of the parent this compound compound at each timepoint to the T=0 value. A decrease in the main peak area, along with the appearance of new peaks, indicates degradation.

Timepoint (hours)This compound Concentration (µM)% RemainingDegradation Products (Peak Area)
010.0100%0
29.898%150
49.595%320
89.191%650
247.878%1800
486.262%3500

Note: This table contains illustrative data and does not represent actual experimental results for this compound.

Signaling Pathway and Workflow Visualizations

This compound Mechanism of Action: AMPK Signaling Pathway

This compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK by this compound leads to the inhibition of mTORC1 signaling and the degradation of receptor tyrosine kinases like PDGFRα and EGFR, ultimately inhibiting cancer cell growth.

G This compound This compound AMPK AMPK Activation This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits RTKs PDGFRα / EGFR AMPK->RTKs promotes degradation of Degradation Protein Degradation ↑ AMPK->Degradation CellGrowth Cell Growth Inhibition mTORC1->CellGrowth promotes ProteinSynth Protein Synthesis ↓ mTORC1->ProteinSynth regulates RTKs->CellGrowth promotes ProteinSynth->CellGrowth contributes to Degradation->CellGrowth contributes to

Caption: Simplified signaling pathway of this compound-mediated AMPK activation.

References

Technical Support Center: Managing ASP4132-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ASP4132. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the cytotoxic effects of this compound in normal cells during pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this potent AMPK activator and mitochondrial complex I inhibitor.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, potent activator of AMP-activated protein kinase (AMPK) with a reported EC50 of 18 nM.[1] AMPK is a key cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore ATP levels.[2] In cancer cells, this compound has been shown to activate AMPK signaling, leading to the inhibition of mTORC1, degradation of receptor tyrosine kinases (PDGFRα and EGFR), inhibition of Akt, and induction of autophagy.[3][4][5] This cascade of events ultimately results in the inhibition of cell growth, proliferation, and the induction of apoptosis and programmed necrosis. This compound also functions as a mitochondrial complex I inhibitor, which can disrupt cellular respiration and lead to an increase in the AMP/ATP ratio, further activating AMPK.

Q2: Is this compound selectively cytotoxic to cancer cells?

A2: There is some evidence for cancer cell selectivity. One study on non-small cell lung cancer (NSCLC) found that this compound at a concentration of 1 µM for 72 hours did not significantly inhibit the viability of normal primary lung epithelial cells or the BEAS-2B epithelial cell line, while potently inhibiting NSCLC cell growth. However, a phase I clinical trial (NCT02383368) revealed significant dose-limiting toxicities (DLTs) in patients, including fatigue, mental status changes, dizziness, lactic acidosis, enteritis, and posterior reversible encephalopathy syndrome, particularly at higher doses. This suggests that at therapeutic concentrations in vivo, this compound can cause significant cytotoxicity in normal tissues.

Q3: What are the expected cytotoxic effects of this compound on normal cells in vitro?

A3: Based on its mechanism of action as a mitochondrial complex I inhibitor and potent AMPK activator, this compound can be expected to induce metabolic stress in normal cells. This can manifest as decreased cell proliferation, induction of apoptosis, and potentially necrosis at higher concentrations or with prolonged exposure. The specific cytotoxic effects will likely vary depending on the cell type, its metabolic phenotype, and its reliance on mitochondrial respiration. For example, cells that are highly dependent on oxidative phosphorylation, such as neurons and cardiomyocytes, may be more sensitive to this compound-induced toxicity.

Q4: Are there any known strategies to mitigate this compound-induced cytotoxicity in normal cells during in vitro experiments?

A4: While specific strategies for this compound are not well-documented, approaches used for other mitochondrial complex I inhibitors may be applicable. One potential strategy is to supplement the cell culture medium with substrates that can bypass complex I to support the electron transport chain. For instance, cell-permeable succinate has been shown to rescue mitochondrial oxygen consumption and decrease lactate production in cells treated with metformin, another complex I inhibitor. Additionally, providing alternative energy sources, such as ketone bodies (e.g., acetoacetate), may help maintain metabolic plasticity and mitochondrial integrity in the face of metabolic stress. It is also crucial to carefully titrate the concentration of this compound to find a therapeutic window that is effective against cancer cells while minimizing damage to normal cells.

II. Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Possible Cause Recommended Action
High variability in cytotoxicity assay results between replicate wells. - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Observed cytotoxicity in normal cells is higher than expected. - Cell line is particularly sensitive to mitochondrial inhibition or AMPK activation.- Concentration of this compound is too high.- Prolonged exposure time.- Perform a dose-response curve to determine the IC50 for your specific normal cell line.- Reduce the incubation time.- Consider using a normal cell line with a more glycolytic phenotype if appropriate for the experimental question.
This compound appears to have low potency or no effect. - Compound instability in culture medium.- Precipitation of the compound.- Incorrect preparation of stock solution.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Ensure the final concentration of the solvent (e.g., DMSO) is not affecting compound solubility.- Visually inspect the medium for any signs of precipitation after adding this compound.
Difficulty in establishing a therapeutic window between cancer and normal cells. - Similar metabolic dependencies of the cancer and normal cell lines being used.- Choose a cancer cell line known to be highly dependent on oxidative phosphorylation.- Use a co-culture system to better mimic the in vivo environment and assess differential effects.
Signs of metabolic stress in normal cells (e.g., acidification of media) even at sub-lethal concentrations of this compound. - Inhibition of mitochondrial complex I is leading to increased glycolysis and lactate production.- Monitor lactate levels in the culture medium.- Consider supplementing the medium with pH buffers or changing the medium more frequently.- Explore the use of cell-permeable succinate to bypass complex I inhibition.

III. Data Presentation: Cytotoxicity of this compound

Quantitative data on the cytotoxicity of this compound in a wide range of normal human cell lines is limited in the public domain. The following table summarizes the available data for cancer cell lines to provide a point of reference. Researchers should empirically determine the IC50 for their specific normal cell lines of interest.

Cell LineCell TypeAssayIncubation TimeIC50 / EC50Reference
MDA-MB-453 Breast CancerCell Growth InhibitionNot Specified0.014 µM
SK-BR-3 Breast CancerAntiproliferativeNot Specified>3 µM
Primary Lung Epithelial Cells Normal Lung EpithelialCell Viability (CCK-8)72 hoursNot significantly inhibited at 1 µM
BEAS-2B Normal Lung EpithelialCell Viability (CCK-8)72 hoursNot significantly inhibited at 1 µM

IV. Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound-induced cytotoxicity. These protocols are based on those used for cancer cells and may need to be optimized for specific normal cell lines.

A. Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from studies on NSCLC cells.

  • Cell Seeding:

    • Seed normal cells (e.g., primary human hepatocytes, renal proximal tubule epithelial cells) in a 96-well plate at a pre-determined optimal density. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., DMSO at a final concentration of <0.1%).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value.

B. Apoptosis Assessment by Caspase-3 Activity Assay

This protocol is based on the methods described for NSCLC cells.

  • Cell Lysis:

    • Plate and treat cells with this compound as described in the cell viability protocol.

    • After treatment, collect the cells and lyse them using a buffer compatible with the caspase-3 activity assay kit.

  • Caspase-3 Activity Measurement:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Quantify the caspase-3 activity relative to the total protein concentration of the lysate and compare it to the vehicle-treated control.

C. Western Blotting for AMPK Signaling Pathway

This protocol allows for the assessment of this compound's effect on its primary target and downstream effectors.

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, and other relevant downstream targets.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

V. Visualizations

Signaling Pathway of this compound in Cancer Cells

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK mTORC1 mTORC1 AMPK->mTORC1 RTKs RTKs (PDGFRα, EGFR) AMPK->RTKs Degradation Autophagy Autophagy AMPK->Autophagy Apoptosis Apoptosis & Programmed Necrosis AMPK->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Akt Akt RTKs->Akt Akt->CellGrowth

Caption: Signaling pathway of this compound-induced cytotoxicity in cancer cells.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellSeeding Seed Normal Cells Treatment Treat Cells with this compound (24, 48, 72h) CellSeeding->Treatment CompoundPrep Prepare this compound Dilutions CompoundPrep->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Apoptosis Apoptosis (Caspase-3) Treatment->Apoptosis Signaling Signaling (Western Blot) Treatment->Signaling IC50 Determine IC50 Viability->IC50 Mechanism Elucidate Mechanism Apoptosis->Mechanism Signaling->Mechanism

Caption: General workflow for in vitro assessment of this compound cytotoxicity.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic Start High Cytotoxicity in Normal Cells Observed CheckConc Verify this compound Concentration Start->CheckConc CheckConc->Start No, Remake ConcOK Concentration Correct CheckConc->ConcOK Yes CheckSolvent Check Solvent (DMSO) Toxicity CheckSolvent->Start No, Reduce % SolventOK Solvent Non-Toxic CheckSolvent->SolventOK Yes CheckTime Reduce Exposure Time TimeReduced Toxicity Reduced? CheckTime->TimeReduced CheckCellLine Is Cell Line Highly Respiratory? CellTypeSensitive Consider Alternative Normal Cell Line CheckCellLine->CellTypeSensitive Yes MitoSupport Add Mitochondrial Substrates (e.g., Succinate) CheckCellLine->MitoSupport No ConcOK->CheckSolvent SolventOK->CheckTime TimeReduced->CheckCellLine No End Cytotoxicity Managed TimeReduced->End Yes CellTypeSensitive->End MitoSupport->End

Caption: Troubleshooting workflow for managing high cytotoxicity in normal cells.

References

ASP4132 Technical Support Center: Troubleshooting Variable Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering variability in experiments involving ASP4132. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line. What are the potential causes?

A1: Variable IC50 values for this compound can stem from several factors related to both the compound and general cell culture practices. This compound is a potent, orally active AMPK activator.[1][2][3] In non-small cell lung cancer (NSCLC) cells, it has been shown to inhibit cell growth, proliferation, and migration.[4][5]

Troubleshooting Steps:

  • Cell Line Integrity:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.

    • Cell Line Authentication: Regularly authenticate your cell lines using methods like STR profiling to ensure they have not been misidentified or cross-contaminated.

    • Mycoplasma Contamination: Routinely test for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments.

  • Assay Conditions:

    • Cell Seeding Density: Ensure a consistent cell seeding density across all experiments, as this can influence growth rates and drug sensitivity.

    • Compound Stability: this compound should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month). Ensure proper handling and minimize freeze-thaw cycles.

    • Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter may experience more evaporation, leading to altered compound concentrations. Consider not using the outer wells for critical measurements or implementing strategies to minimize evaporation.

Q2: The expected downstream effects of this compound on the AMPK signaling pathway are not consistently observed. Why might this be?

A2: this compound activates AMPK signaling, leading to several downstream events, including mTORC1 inhibition, degradation of receptor tyrosine kinases (PDGFRα and EGFR), Akt inhibition, and induction of autophagy. If these effects are variable, consider the following:

  • Timing of Analysis: The kinetics of pathway activation and downstream effects can vary. It is crucial to perform time-course experiments to determine the optimal time point for observing the desired effect after this compound treatment.

  • Cellular Energy Status: The activation of AMPK is sensitive to the cellular AMP/ATP ratio. Variations in cell culture media composition or glucose concentration can impact the basal metabolic state of the cells and their response to an AMPK activator.

  • Antibody Specificity and Validation: Ensure that the antibodies used for detecting pathway components (e.g., phospho-AMPK, phospho-ACC) are specific and properly validated for the application (e.g., Western blot, immunofluorescence).

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50-18 nM
IC50MDA-MB-453 (Breast Cancer)0.014 µM
IC50SK-BR-3 (Breast Cancer)>3 µM

Table 2: In Vivo Activity of this compound in Xenograft Models

Dose (Oral)EffectReference
1 mg/kg29% Tumor Growth Inhibition (TGI)
2 mg/kg26% Tumor Regression
4 mg/kg87% Tumor Regression
8 mg/kg96% Tumor Regression

Experimental Protocols

Western Blot Analysis for AMPK Pathway Activation

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits PDGFRa_EGFR PDGFRα / EGFR AMPK->PDGFRa_EGFR degrades Akt Akt AMPK->Akt inhibits Autophagy Autophagy AMPK->Autophagy induces CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes

Caption: Simplified signaling pathway of this compound.

Troubleshooting_Workflow VariableResults Variable Experimental Results CheckCellLine Check Cell Line Integrity VariableResults->CheckCellLine ReviewAssay Review Assay Conditions VariableResults->ReviewAssay VerifyReagents Verify Reagent Stability & Specificity VariableResults->VerifyReagents PassageNumber Low & Consistent Passage Number? CheckCellLine->PassageNumber Authentication Authenticated Cell Line? CheckCellLine->Authentication Mycoplasma Mycoplasma Free? CheckCellLine->Mycoplasma SeedingDensity Consistent Seeding? ReviewAssay->SeedingDensity EdgeEffects Accounted for Edge Effects? ReviewAssay->EdgeEffects CompoundStorage Proper Compound Storage? VerifyReagents->CompoundStorage AntibodyValidation Validated Antibodies? VerifyReagents->AntibodyValidation ConsistentResults Consistent Results PassageNumber->ConsistentResults Yes Authentication->ConsistentResults Yes Mycoplasma->ConsistentResults Yes SeedingDensity->ConsistentResults Yes EdgeEffects->ConsistentResults Yes CompoundStorage->ConsistentResults Yes AntibodyValidation->ConsistentResults Yes

Caption: Troubleshooting workflow for variable results.

References

Dose-limiting toxicities of ASP4132 observed in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in clinical trials of ASP4132, a novel mitochondrial complex I inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, potent activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] By inhibiting mitochondrial complex I, this compound disrupts cellular metabolism, which has been explored as a therapeutic strategy in oncology.[3][4]

Q2: What were the primary objectives of the initial clinical trials for this compound?

A2: The initial phase I clinical trial (NCT02383368) was a dose-escalation and expansion study designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with treatment-refractory advanced solid tumors.[3] A primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose by assessing dose-limiting toxicities.

Q3: What were the specific dose-limiting toxicities (DLTs) observed with this compound?

A3: Multiple DLTs were observed in the higher dose cohorts of the phase I trial. These included:

  • Fatigue

  • Mental status changes

  • Dizziness

  • Lactic acidosis

  • Enteritis

  • Posterior reversible encephalopathy syndrome (PRES)

Q4: At which dose levels did the dose-limiting toxicities occur?

A4: The 5 mg daily dose of this compound was generally well-tolerated. Dose-limiting toxicities were primarily observed in the cohorts receiving 7.5 mg daily, as well as in intermittent dosing cohorts of 10 mg (3 days on, 4 days off) and 15 mg (1 day on, 6 days off). Notably, two DLTs at the 10 mg daily dose level led to the exploration of alternative dosing schedules.

Q5: Was a maximum tolerated dose (MTD) for this compound established?

A5: The occurrence of DLTs prohibited dose escalation, and as a result, this compound demonstrated limited clinical activity in the initial phase I trial.

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities (DLTs) for this compound

Dose CohortTolerabilityObserved Dose-Limiting Toxicities
5 mg (daily)Well-toleratedNot specified as dose-limiting at this level
7.5 mg (daily)DLTs observedFatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome
10 mg (daily)Two DLTs observedSpecific toxicities not detailed in the abstract, but led to cohort expansion at lower doses and intermittent schedules.
10 mg (intermittent: 3 days on / 4 days off)DLTs observedFatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome
15 mg (intermittent: 1 day on / 6 days off)DLTs observedFatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome

Experimental Protocols

Methodology for Toxicity Assessment in the Phase I Trial (NCT02383368)

While the detailed, step-by-step experimental protocols for toxicity assessment are proprietary to the clinical trial sponsor, the general methodology can be inferred from standard phase I oncology trial designs.

  • Patient Population: Patients with treatment-refractory advanced solid tumors were enrolled.

  • Study Design: A dose-escalation and dose-expansion design was used.

  • Toxicity Monitoring: Patients were closely monitored for adverse events through regular clinical assessments, laboratory tests (including blood lactate levels), and imaging as clinically indicated.

  • DLT Definition: A dose-limiting toxicity was defined as a specific type and grade of adverse event occurring within the first cycle of treatment that is considered unacceptable and likely related to the study drug. The exact criteria for each DLT (e.g., the grade of fatigue or the level of lactic acidosis) would have been specified in the clinical trial protocol.

  • Dose Escalation/De-escalation: The dose for subsequent patient cohorts was determined based on the incidence of DLTs in the preceding cohort. The observation of multiple DLTs at a given dose level would halt further escalation at that dose and could trigger dose de-escalation or exploration of alternative schedules.

Visualizations

ASP4132_MOA This compound This compound MitoComplexI Mitochondrial Complex I This compound->MitoComplexI Inhibits AMPK AMPK MitoComplexI->AMPK Activates CellMetabolism Cellular Metabolism (e.g., mTORC1 inhibition, Tyrosine Kinase degradation) AMPK->CellMetabolism Modulates TumorGrowth Inhibition of Tumor Growth CellMetabolism->TumorGrowth DLT_Workflow cluster_trial This compound Phase I Trial Workflow Start Patient Enrollment (Advanced Solid Tumors) DoseEsc Dose Escalation Cohorts (5mg, 7.5mg, 10mg, etc.) Start->DoseEsc Monitor Monitor for Adverse Events (Cycle 1) DoseEsc->Monitor DLT_Yes DLT Observed? Monitor->DLT_Yes No_DLT No DLT DLT_Yes->No_DLT No Yes_DLT Yes DLT_Yes->Yes_DLT Yes No_DLT->DoseEsc StopEsc Stop Dose Escalation at this Level Yes_DLT->StopEsc Explore Explore Lower Doses or Intermittent Schedules StopEsc->Explore MTD Determine MTD / Recommended Phase 2 Dose Explore->MTD

References

Technical Support Center: Optimizing ASP4132 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing ASP4132 in animal models. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1] Under conditions of metabolic stress, such as low ATP levels, AMPK is activated and works to restore energy balance by inhibiting anabolic pathways that consume ATP and promoting catabolic pathways that generate ATP.[2][3] In the context of cancer, activation of AMPK by this compound can lead to the inhibition of cancer cell growth, proliferation, and survival.[4][5]

Q2: What is the recommended route of administration for this compound in animal models?

A2: Based on preclinical studies, this compound is effective when administered orally (via gavage). This route of administration has been shown to inhibit tumor growth in xenograft mouse models.

Q3: What is a suitable vehicle for formulating this compound for oral administration in mice?

A3: A commonly used and effective vehicle for oral delivery of this compound in mice is a solution composed of 40% PEG400, 5% Tween-80, and 55% saline. This formulation aids in the solubilization of the likely hydrophobic this compound for in vivo administration.

Q4: What are the reported effective doses of this compound in mouse xenograft models?

A4: In a breast cancer xenograft mouse model, oral administration of this compound once daily for 21 days resulted in tumor growth inhibition and regression. A dose of 1 mg/kg showed a 29% tumor growth inhibition, while doses of 2, 4, and 8 mg/kg led to tumor regression rates of 26%, 87%, and 96%, respectively.

Q5: What are the known pharmacokinetic parameters of this compound?

A5: In rats, following intravenous or oral administration of 1 mg/kg, this compound has a reported half-life (T1/2) of 3.6 hours.

Troubleshooting Guides

Issue 1: Formulation Appears Cloudy, Precipitates, or is Difficult to Prepare

Potential Cause: this compound, like many small molecule inhibitors, may have poor aqueous solubility. Issues with the formulation can lead to inaccurate dosing and reduced bioavailability.

Troubleshooting Steps:

  • Order of Component Addition: When preparing the recommended vehicle (40% PEG400, 5% Tween-80 in saline), the order of mixing is critical. First, dissolve the this compound in PEG400. Then, add the Tween-80 and mix thoroughly. Finally, add the saline dropwise while continuously mixing or vortexing to prevent precipitation.

  • Gentle Warming: If the compound is difficult to dissolve, gentle warming of the PEG400/ASP4132 mixture (e.g., to 37°C) can aid in dissolution. Do not overheat, as this may degrade the compound.

  • Sonication: Sonication can be used to break up any small aggregates and ensure a homogenous solution.

  • Fresh Preparation: It is recommended to prepare the formulation fresh before each use to minimize the risk of precipitation or degradation over time. If the formulation must be stored, it should be kept at 4°C and visually inspected for any changes before use.

Issue 2: Inconsistent or Lower-than-Expected Efficacy in Animal Studies

Potential Cause: This could be due to several factors including improper formulation, inaccurate dosing, or issues with the administration procedure.

Troubleshooting Steps:

  • Verify Formulation Homogeneity: Before each administration, ensure the formulation is a clear, homogenous solution. If it is a suspension, it must be uniformly dispersed. Vortex the solution immediately before drawing each dose.

  • Accurate Dosing Volume: Calculate the dosing volume based on the most recent body weight of each animal. The recommended maximum volume for oral gavage in mice is 10 ml/kg.

  • Proper Gavage Technique: Ensure that the oral gavage is performed correctly to deliver the full dose to the stomach. Improper technique can lead to administration into the lungs, which can be fatal, or regurgitation of the dose. Personnel should be properly trained in this procedure.

  • Dose-Response Study: If efficacy is still low, consider performing a dose-response study to determine the optimal dose for your specific animal model and cancer cell line.

Issue 3: Animal Distress or Adverse Effects Post-Administration

Potential Cause: Animal distress can be a result of the gavage procedure itself, the formulation vehicle, or the pharmacological effect of this compound at the administered dose.

Troubleshooting Steps:

  • Refine Gavage Technique: Use appropriately sized, ball-tipped gavage needles (e.g., 20-22 gauge for adult mice) to minimize esophageal irritation. Ensure the animal is properly restrained to prevent injury.

  • Vehicle Toxicity: While generally considered safe for short-term studies, high concentrations of PEG400 can cause gastrointestinal issues in long-term studies. If the study involves prolonged daily dosing, monitor the animals for signs of GI distress. If issues arise, a different formulation may need to be considered.

  • Dose-Related Toxicity: The observed adverse effects may be due to the pharmacology of this compound at the tested dose. In such cases, reducing the dose or the frequency of administration may be necessary. Monitor animals closely for any signs of toxicity.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Orally Administered this compound in a Breast Cancer Xenograft Model

Dosage (mg/kg, p.o., daily for 21 days)Outcome
129% Tumor Growth Inhibition
226% Tumor Regression
487% Tumor Regression
896% Tumor Regression

Data sourced from MedChemExpress and Network of Cancer Research.

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueConditions
Half-life (T1/2)3.6 hours1 mg/kg, IV or PO
Total Clearance (CLtot)19 mL/min•kg1 mg/kg, IV
Volume of Distribution (Vss)4.6 L/kg1 mg/kg, IV
Cmax72 ng/mL1 mg/kg, PO
AUC24h705 ng∙h/mL1 mg/kg, PO

Data sourced from MedChemExpress.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 ml at 1 mg/ml)

Materials:

  • This compound powder (10 mg)

  • Polyethylene glycol 400 (PEG400) (4 ml)

  • Tween-80 (0.5 ml)

  • Sterile saline (0.9% NaCl) (5.5 ml)

  • Sterile conical tube (15 ml)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh 10 mg of this compound powder and place it in a 15 ml sterile conical tube.

  • Add 4 ml of PEG400 to the tube.

  • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

  • Add 0.5 ml of Tween-80 to the solution and vortex thoroughly to mix.

  • Slowly add 5.5 ml of sterile saline to the mixture while continuously vortexing to ensure the solution remains homogenous.

  • Visually inspect the final formulation to ensure it is a clear solution, free of any precipitate.

  • Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and bring to room temperature before use, ensuring the solution remains clear.

Protocol 2: Oral Gavage Procedure in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)

  • 1 ml syringe

  • Animal scale

Procedure:

  • Weigh the mouse: Accurately weigh the mouse to calculate the precise volume of the this compound formulation to administer. The typical dosing volume is 10 ml/kg.

  • Prepare the dose: Draw the calculated volume of the this compound formulation into the 1 ml syringe fitted with the gavage needle. Ensure there are no air bubbles.

  • Restrain the mouse: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head and body. The head should be slightly extended to straighten the path to the esophagus.

  • Insert the gavage needle: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat. The needle should slide easily down the esophagus. If there is any resistance, do not force it. Withdraw and re-attempt.

  • Administer the dose: Once the needle is correctly positioned in the esophagus (a pre-measured length to reach the stomach is recommended), slowly depress the syringe plunger to deliver the formulation.

  • Withdraw the needle: After administration, gently and slowly withdraw the gavage needle along the same path of insertion.

  • Monitor the mouse: Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea. Also, monitor for any signs of discomfort or adverse reactions.

Visualizations

ASP4132_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway Metabolic_Stress Metabolic Stress (e.g., low ATP/high AMP) LKB1 LKB1 Metabolic_Stress->LKB1 activates CaMKK2 CaMKK2 Metabolic_Stress->CaMKK2 can activate AMPK AMPK LKB1->AMPK CaMKK2->AMPK phosphorylates & activates This compound This compound This compound->AMPK activates mTORC1 mTORC1 Signaling AMPK->mTORC1 inhibits ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits Autophagy Autophagy AMPK->Autophagy promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis promotes

Caption: this compound activates the AMPK signaling pathway, leading to downstream effects that inhibit cancer cell growth.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation Prepare this compound Formulation (40% PEG400, 5% Tween-80, Saline) Animal_Prep Weigh Animals & Calculate Dose Formulation->Animal_Prep Oral_Gavage Administer this compound via Oral Gavage Animal_Prep->Oral_Gavage Monitor_Animals Monitor Animal Health & Body Weight Oral_Gavage->Monitor_Animals Tumor_Measurement Measure Tumor Volume Monitor_Animals->Tumor_Measurement Tumor_Measurement->Tumor_Measurement Endpoint Endpoint Analysis (e.g., PK, PD) Tumor_Measurement->Endpoint

Caption: Experimental workflow for in vivo delivery and efficacy testing of this compound.

Troubleshooting_Tree Start Formulation Issue: Cloudy or Precipitated Check_Prep Review Preparation Protocol Start->Check_Prep Order Correct Order of Mixing? (this compound in PEG400 -> Tween-80 -> Saline) Check_Prep->Order Yes_Order Yes Order->Yes_Order No_Order No Order->No_Order Temp Was Gentle Heat/Sonication Used? Yes_Order->Temp Remake Remake Formulation with Correct Order No_Order->Remake Yes_Temp Yes Temp->Yes_Temp No_Temp No Temp->No_Temp Fresh Was Formulation Freshly Prepared? Yes_Temp->Fresh Apply_Heat Apply Gentle Heat (37°C) or Sonicate No_Temp->Apply_Heat Yes_Fresh Yes Fresh->Yes_Fresh No_Fresh No Fresh->No_Fresh Consult If issues persist, consult literature for alternative vehicles. Yes_Fresh->Consult Prepare_Fresh Prepare Fresh Daily No_Fresh->Prepare_Fresh

Caption: Troubleshooting decision tree for this compound formulation issues.

References

Troubleshooting inconsistent AMPK activation with ASP4132

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ASP4132. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for AMP-activated protein kinase (AMPK) activation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate AMPK?

This compound is a potent and orally active allosteric activator of AMPK with an EC50 of 18 nM.[1][2][3] It indirectly activates AMPK by inhibiting Complex I of the mitochondrial respiratory chain.[4] This inhibition leads to an increase in the cellular AMP:ATP ratio, which is a primary signal for AMPK activation.[5] Activated AMPK then works to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling of this compound are critical for maintaining its activity.

  • Storage: The solid compound should be stored at 4°C, sealed, and protected from moisture. For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture. If precipitation is observed, gentle warming or sonication can be used to aid dissolution.

Q3: At what concentration and for how long should I treat my cells with this compound?

The optimal concentration and treatment time for this compound can vary depending on the cell line and experimental goals. However, based on available data, here are some general guidelines:

Cell Line ExamplesEffective Concentration RangeIncubation TimeReference
MDA-MB-453, SK-BR-3, AU565, OCUB-M0.3 nM - 3000 nM2 hours - 4 days
NSCLC cells (A549, NCI-H1944)1 µMNot specified

It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Troubleshooting Inconsistent AMPK Activation

One of the most common challenges when working with any pharmacological activator is inconsistent results. This section provides a structured guide to troubleshooting inconsistent AMPK activation with this compound.

Problem 1: Weak or No AMPK Activation Signal (e.g., by Western Blot for p-AMPK)
Possible Cause Troubleshooting Step
This compound Integrity/Activity - Verify Storage: Ensure this compound has been stored correctly (see Q2).- Fresh Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.- Solubility: Ensure complete dissolution of this compound in the solvent and final culture medium.
Cellular Factors - Cell Passage Number: High passage numbers can lead to altered cellular responses. Use cells within a consistent and low passage range.- Cell Health: Ensure cells are healthy and not overly confluent, which can affect signaling pathways.- Serum Starvation: Serum starvation prior to treatment can sometimes enhance AMPK activation in response to stimuli. Consider a serum starvation step (e.g., 3 hours) before adding this compound.
Experimental Protocol - Antibody Performance: Validate the primary antibody for phosphorylated AMPK (p-AMPK). Use a positive control (e.g., cells treated with a known AMPK activator like AICAR) to confirm antibody function.- Western Blot Protocol: Optimize your Western blot protocol. For phospho-proteins, BSA is often recommended as a blocking agent instead of milk, as milk contains phosphoproteins that can increase background. However, if high background is an issue with BSA, optimizing the concentration of primary and secondary antibodies is crucial.- Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to protect the phosphorylation status of AMPK.
Vehicle (DMSO) Effects - DMSO Concentration: Keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. High concentrations of DMSO can have off-target effects on cellular signaling.
Problem 2: High Variability in AMPK Activation Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions - Standardize Seeding Density: Ensure cells are seeded at the same density for each experiment to maintain consistency in cell confluence at the time of treatment.- Consistent Passage Number: As mentioned above, use cells from a narrow passage number range for all related experiments.- Media and Serum: Use the same batch of media and serum for a set of experiments to minimize variability from these components.
Inconsistent this compound Preparation - Fresh Dilutions: Always prepare fresh working dilutions of this compound from your stock solution immediately before use.- Thorough Mixing: Ensure the compound is thoroughly mixed into the culture medium before adding it to the cells.
Assay Performance - Loading Controls: For Western blotting, use a reliable loading control (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes.- Reagent Consistency: Use the same batches of antibodies, buffers, and detection reagents for all experiments you intend to compare.

Troubleshooting Workflow

troubleshooting_workflow start Inconsistent AMPK Activation weak_signal Weak/No Signal? start->weak_signal high_variability High Variability? start->high_variability check_compound Verify this compound Integrity (Storage, Fresh Prep, Solubility) check_protocol Review Experimental Protocol (Antibodies, Buffers, Controls) check_compound->check_protocol check_cells Assess Cellular Factors (Passage #, Health, Confluency) check_cells->check_protocol optimize_western Optimize Western Blot (Blocking, Antibody Titration) check_protocol->optimize_western weak_signal->check_compound Yes weak_signal->high_variability No high_variability->check_cells Yes standardize_culture Standardize Cell Culture (Seeding, Passage) high_variability->standardize_culture Yes positive_control Run Positive Control (e.g., AICAR) optimize_western->positive_control resolve Problem Resolved positive_control->resolve fresh_reagents Use Fresh Reagents & Consistent Prep standardize_culture->fresh_reagents fresh_reagents->resolve

Caption: A flowchart for troubleshooting inconsistent AMPK activation.

Experimental Protocols

Protocol 1: Western Blot for Phospho-AMPK (Thr172)

This protocol outlines the steps to assess AMPK activation by measuring the phosphorylation of the AMPKα subunit at Threonine 172.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Optional: If desired, serum-starve the cells for 3-6 hours prior to treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 1, 6, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total AMPKα as a loading control.

Protocol 2: In-Cell AMPK Phosphorylation Assay (Fluorometric)

This method offers a higher-throughput alternative to Western blotting for quantifying AMPK activation.

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat cells with this compound as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells in the wells according to the assay kit manufacturer's instructions.

    • Permeabilize the cells to allow for antibody entry.

  • Immunostaining:

    • Block the wells with the provided blocking buffer.

    • Incubate with a primary antibody against phospho-AMPKα (Thr172).

    • Wash the wells.

    • Incubate with a fluorescently labeled secondary antibody.

    • Wash the wells.

  • Signal Normalization:

    • Stain for total protein content in each well using a provided protein stain.

  • Data Acquisition:

    • Read the fluorescence at the appropriate excitation/emission wavelengths for both the phospho-AMPK signal and the total protein stain using a fluorescence plate reader.

    • The phospho-AMPK signal is then normalized to the total protein content for each well.

Signaling Pathway and Experimental Workflow Diagrams

ampk_pathway This compound This compound Mito_Complex_I Mitochondrial Complex I This compound->Mito_Complex_I inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mito_Complex_I->AMP_ATP_Ratio leads to AMPK AMPK AMP_ATP_Ratio->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK activates Downstream Downstream Targets (e.g., ACC, ULK1) pAMPK->Downstream phosphorylates Catabolism Increased Catabolism (ATP Production) Downstream->Catabolism Anabolism Decreased Anabolism (ATP Consumption) Downstream->Anabolism

Caption: The signaling pathway of this compound-mediated AMPK activation.

experimental_workflow start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound & Controls seed_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot Western Blot (p-AMPK, Total AMPK) quantify_protein->western_blot activity_assay AMPK Activity Assay quantify_protein->activity_assay analyze_data Analyze Data western_blot->analyze_data activity_assay->analyze_data end End analyze_data->end

Caption: A general experimental workflow for assessing AMPK activation.

References

Technical Support Center: ASP4132 In Vitro Efficacy and Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of serum concentration on the in vitro efficacy of ASP4132.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and potent activator of AMP-activated protein kinase (AMPK).[1][2] In non-small cell lung cancer (NSCLC) cells, this compound activates AMPK signaling, which in turn induces the phosphorylation of AMPKα1-ACC and increases overall AMPK activity.[3] This activation leads to downstream events including the inhibition of mTORC1, degradation of receptor tyrosine kinases like PDGFRα and EGFR, inhibition of Akt, and induction of autophagy.[3] Ultimately, these effects result in the inhibition of cancer cell growth, proliferation, migration, and invasion.[3]

Q2: How does serum concentration potentially affect the in vitro efficacy of this compound?

A2: The concentration of serum, typically Fetal Bovine Serum (FBS), in cell culture media can influence the apparent efficacy of a drug for several reasons. Serum contains proteins like albumin which can bind to small molecules. This protein-drug binding is a reversible process that can reduce the concentration of the free, active drug available to interact with its cellular target. Therefore, higher serum concentrations could potentially lead to a decrease in the observed potency of this compound, which might manifest as a higher IC50 value. It is a common assumption in pharmacology that the pharmacological effect is related to the free drug concentration.

Q3: Have there been specific studies on the impact of serum concentration on this compound's IC50 values?

A3: Currently, publicly available research does not provide a direct comparative analysis of this compound's IC50 values at varying serum concentrations. One study on NSCLC cells noted the use of a complete medium containing 10% FBS for their in vitro assays. However, a systematic evaluation of how different serum percentages affect this compound's efficacy has not been reported.

Q4: What is the expected outcome if serum proteins bind to this compound?

A4: If this compound binds to serum proteins, a higher total concentration of the compound would be required to achieve the same biological effect as in a lower serum environment. This is because only the unbound fraction of the drug is generally considered free to engage with its target, AMPK. Consequently, a rightward shift in the dose-response curve and an increase in the IC50 value would be expected as the serum concentration increases.

Troubleshooting Guide

Issue: Inconsistent this compound IC50 values are observed between different experiments.

  • Possible Cause 1: Variation in Serum Concentration. Different batches of FBS or unintentional variations in the final serum percentage in the culture media can alter the free fraction of this compound, leading to inconsistent results.

    • Solution: Ensure that the same type and concentration of serum are used across all comparative experiments. If a new batch of serum is introduced, consider re-validating baseline IC50 values. For sensitive assays, using a master mix of media and serum for all conditions within an experiment can minimize variability.

  • Possible Cause 2: Differences in Cell Plating Density. Variations in the initial cell seeding density can affect the cell growth rate and the cell-to-drug concentration ratio, which can influence the apparent IC50 value.

    • Solution: Standardize cell seeding protocols. Ensure a consistent number of viable cells are plated in each well. Perform cell counts and viability assessments (e.g., using Trypan Blue) before seeding.

  • Possible Cause 3: Extended Incubation Times. Longer incubation periods with this compound might allow for the metabolism of the compound by the cells or degradation in the medium, potentially altering its effective concentration over time.

    • Solution: Optimize and standardize the incubation time for the assay. If comparing results across different time points, be aware that the IC50 value may change.

Experimental Protocols

Protocol: Determining the Impact of Serum Concentration on this compound Efficacy

This protocol outlines a method to systematically evaluate the effect of varying serum concentrations on the anti-proliferative activity of this compound in a cancer cell line (e.g., A549 NSCLC cells).

  • Cell Culture:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Cell Seeding for Assay:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

    • Seed 5,000 cells per well in 96-well plates in their respective growth media. Allow cells to adhere overnight.

  • Preparation of this compound and Serum Conditions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare separate media containing different final concentrations of FBS: 0.5%, 2%, 5%, and 10%.

    • Create a serial dilution of this compound in each of the prepared serum-containing media. A typical concentration range could be 0.01 µM to 10 µM. Include a vehicle control (DMSO) for each serum condition.

  • Cell Treatment:

    • After overnight incubation, carefully remove the existing media from the wells.

    • Add 100 µL of the prepared this compound dilutions in the different serum-containing media to the respective wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control for each serum condition.

    • Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in A549 Cells at Varying Serum Concentrations

Serum Concentration (%)IC50 (µM)95% Confidence Interval
0.50.080.06 - 0.10
20.150.12 - 0.18
50.320.28 - 0.37
100.650.59 - 0.72

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Mandatory Visualizations

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibition PDGFRa_EGFR PDGFRα / EGFR AMPK->PDGFRa_EGFR Degradation Akt Akt AMPK->Akt Inhibition Autophagy Autophagy AMPK->Autophagy Induction CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PDGFRa_EGFR->CellGrowth Akt->CellGrowth

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis Culture Culture A549 Cells Seed Seed Cells in 96-well Plates Culture->Seed Treat Treat Cells for 72h Seed->Treat PrepareMedia Prepare Media with Varying Serum % PrepareDrug Prepare this compound Serial Dilutions PrepareMedia->PrepareDrug PrepareDrug->Treat MTT Add MTT Reagent Treat->MTT Read Measure Absorbance MTT->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curves Calculate->Plot DetermineIC50 Determine IC50 Values Plot->DetermineIC50

Caption: Workflow for assessing serum impact on this compound efficacy.

References

Technical Support Center: ASP4132 Pharmacokinetic Variability and its Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the pharmacokinetic (PK) variability of ASP4132, a novel mitochondrial complex I inhibitor. The information is based on findings from the first-in-human clinical trial (NCT02383368) and general pharmacological principles.

Frequently Asked Questions (FAQs)

Q1: What is known about the fundamental pharmacokinetic profile of this compound in humans?

A1: The first-in-human phase I clinical trial involving 39 patients with treatment-refractory advanced solid tumors revealed that this compound's plasma pharmacokinetics are characterized by high inter-individual variability.[1][2] Key features include rapid absorption and slow elimination, which can lead to drug accumulation in the plasma.[1][2] This high variability presented challenges in dose escalation during the trial.[1]

Q2: What were the different dosing regimens explored in the initial clinical trial?

A2: The phase I trial (NCT02383368) investigated both once-daily and intermittent dosing schedules to manage toxicities. The cohorts included:

  • 5 mg once daily

  • 7.5 mg once daily

  • 10 mg once daily

  • 10 mg for 3 days on, 4 days off

  • 15 mg for 1 day on, 6 days off

Q3: What are the potential implications of high pharmacokinetic variability for my experiments?

A3: High PK variability means that different subjects (in clinical studies) or even individual animals (in preclinical studies) may exhibit markedly different plasma concentrations of this compound even when administered the same dose. This can lead to:

  • Inconsistent therapeutic effects: Some subjects may have sub-therapeutic drug levels, while others reach the desired exposure.

  • Unpredictable toxicity: A dose that is safe for one individual might be toxic to another due to higher-than-expected plasma concentrations.

  • Difficulty in establishing a clear dose-response relationship.

It is crucial to implement robust pharmacokinetic monitoring in your experimental design to account for this variability.

Troubleshooting Guides

Issue 1: Unexpectedly high toxicity or adverse events in a subset of my animal study cohort.

Possible Cause: High pharmacokinetic variability leading to supra-therapeutic plasma concentrations in some animals.

Troubleshooting Steps:

  • Review Dosing and Administration: Double-check your dosing calculations, formulation, and administration technique to rule out experimental error.

  • Implement Sparse Pharmacokinetic Sampling: If feasible, collect blood samples from a subset of animals at key time points (e.g., pre-dose, peak, and trough concentrations) to assess drug exposure.

  • Consider Dose De-escalation or Alternative Dosing Schedules: Based on the observed toxicity and any available PK data, you may need to lower the dose or switch to an intermittent dosing regimen, similar to the approach used in the clinical trial.

  • Monitor for Known Toxicities: Be vigilant for the dose-limiting toxicities (DLTs) observed in the human trial, which include fatigue, changes in mental status, dizziness, lactic acidosis, and enteritis.

Issue 2: Lack of efficacy or inconsistent results in my in vitro or in vivo experiments.

Possible Cause: Sub-therapeutic concentrations of this compound due to high pharmacokinetic variability or issues with drug formulation and delivery.

Troubleshooting Steps:

  • Confirm Drug Potency and Formulation: Ensure the integrity and concentration of your this compound stock solution. For in vivo studies, verify the stability and homogeneity of the dosing formulation.

  • Measure Drug Concentrations: Whenever possible, measure the concentration of this compound in the plasma of your animal models or the media of your cell cultures to correlate exposure with the observed effects.

  • Evaluate Different Dose Levels: A dose-response study is essential to determine the optimal concentration range for your specific experimental model.

Data Presentation

Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (1 mg/kg)
Half-life (T½) 3.6 hours-
Total Clearance (CLtot) 19 mL/min/kg-
Volume of Distribution (Vss) 4.6 L/kg-
Maximum Concentration (Cmax) -72 ng/mL
Area Under the Curve (AUC24h) -705 ng∙h/mL

Source:

Experimental Protocols

General Protocol for In Vivo Pharmacokinetic Study in Rodents

This is a generalized protocol and should be adapted to your specific research question and institutional guidelines.

  • Animal Model: Select the appropriate rodent species and strain. House the animals in a controlled environment.

  • Drug Formulation and Administration:

    • For oral administration, dissolve this compound in a suitable vehicle.

    • For intravenous administration, use a formulation appropriate for injection.

    • Administer the drug at the desired dose level.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Use an appropriate anticoagulant (e.g., EDTA).

    • Process the blood to separate plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizations

Logical Workflow for Investigating this compound Pharmacokinetic Variability

A High PK Variability Observed in Clinical Trial B Potential Implications for Research A->B C Inconsistent Efficacy B->C D Unpredictable Toxicity B->D J Experimental Design Considerations B->J E Troubleshooting Strategy C->E D->E F Confirm Dosing & Administration E->F G Implement PK Sampling E->G H Consider Dose/Schedule Adjustment E->H I Monitor for Known Toxicities E->I K Dose-Response Studies J->K L Bioanalytical Method Validation J->L

Caption: Troubleshooting workflow for this compound PK variability.

Signaling Pathway of this compound as an AMPK Activator

This compound This compound AMPK AMPK Activation This compound->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Apoptosis Induction of Apoptosis AMPK->Apoptosis CellGrowth Inhibition of Cell Growth, Proliferation, and Migration mTORC1->CellGrowth

Caption: this compound activates AMPK, leading to anti-cancer effects.

References

Validation & Comparative

ASP4132 vs. Metformin: A Comparative Guide to In Vitro AMPK Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ASP4132 and metformin, two prominent activators of AMP-activated protein kinase (AMPK), focusing on their in vitro performance. This document summarizes key quantitative data, outlines experimental methodologies for assessing AMPK activation, and visualizes the relevant biological pathways and workflows.

Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases and cancer.[1] Activation of AMPK can inhibit cell growth and proliferation in cancer cells.[2][3] this compound is a novel and potent AMPK activator, while metformin is a widely used first-line therapeutic for type 2 diabetes that also functions as an AMPK activator.[2][4] This guide offers a comparative analysis of their in vitro AMPK activation profiles based on available data.

Quantitative Performance Comparison

Direct comparative studies of this compound and metformin under identical in vitro conditions are limited in the current literature. The following table summarizes their reported potencies from separate studies, highlighting the significant difference in their effective concentrations for AMPK activation.

CompoundEC50 for AMPK ActivationCell Lines/System UsedReference
This compound 18 nMNot specified in provided abstracts
Metformin µM to mM rangeVarious, including lymphoma and NSCLC cell lines

Mechanism of Action

Both this compound and metformin are understood to activate AMPK through indirect mechanisms that modulate cellular energy status.

This compound: While the precise direct target is not fully elucidated in the provided information, some evidence suggests that this compound may act as an inhibitor of mitochondrial complex I. This inhibition leads to an increase in the cellular AMP:ATP ratio, which in turn allosterically activates AMPK and promotes its phosphorylation at Threonine-172 by upstream kinases like LKB1.

Metformin: The primary mechanism of metformin-induced AMPK activation is the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in ATP production and a corresponding increase in the AMP:ATP ratio, triggering the activation of AMPK.

Signaling Pathway and Experimental Workflow

To understand the context of their action and how their efficacy is measured, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing in vitro AMPK activation.

AMPK_Signaling_Pathway cluster_AMPK cluster_ACC This compound This compound / Metformin Mito Mitochondrial Complex I This compound->Mito Inhibition ATP_AMP ↑ AMP:ATP Ratio Mito->ATP_AMP AMPK AMPK ATP_AMP->AMPK LKB1 LKB1 LKB1->AMPK Phosphorylation pAMPK p-AMPK (Thr172) ACC ACC pAMPK->ACC Phosphorylation Downstream Downstream Effects (e.g., ↓mTORC1, ↑Autophagy) pAMPK->Downstream pACC p-ACC (Ser79)

Caption: Simplified AMPK signaling pathway activated by this compound and metformin.

Experimental_Workflow Cell_Culture 1. Cell Seeding (e.g., Cancer Cell Line) Treatment 2. Treatment (this compound or Metformin) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis BCA 4. Protein Quantification (BCA Assay) Lysis->BCA SDS_PAGE 5. SDS-PAGE BCA->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-AMPK, p-ACC, Total AMPK, Total ACC, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging 10. Imaging and Densitometry Secondary_Ab->Imaging

Caption: Standard experimental workflow for in vitro AMPK activation assessment.

Experimental Protocols

The following are representative protocols for in vitro experiments designed to compare the AMPK-activating capabilities of this compound and metformin.

Cell Culture and Treatment
  • Cell Lines: A relevant cancer cell line (e.g., A549 non-small cell lung cancer, MDA-MB-453 breast cancer) is cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or metformin (e.g., 0, 0.1, 1, 10, 20 mM). A vehicle control (e.g., DMSO) is also included. Cells are incubated for a predetermined time (e.g., 24 hours).

Western Blot Analysis for AMPK Activation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPKα Thr172), total AMPKα, phosphorylated acetyl-CoA carboxylase (p-ACC Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

In Vitro Kinase Assay (for EC50 Determination)
  • Reaction Setup: A kinase reaction is set up in a 96-well plate containing a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), a fixed concentration of recombinant human AMPK enzyme, and a substrate peptide (e.g., SAMS peptide).

  • Compound Addition: A dilution series of this compound or metformin is added to the wells.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression analysis (sigmoidal dose-response curve).

Conclusion

This compound emerges as a highly potent AMPK activator in vitro, with an EC50 in the low nanomolar range. In contrast, metformin activates AMPK at much higher concentrations, typically in the micromolar to millimolar range. While both compounds are believed to act indirectly through the modulation of cellular energy status, the significant difference in their potency suggests that this compound may have a more direct or efficient mechanism of action on the AMPK pathway or upstream regulators.

For researchers aiming to directly compare these two compounds, it is imperative to conduct head-to-head experiments using the same cell line and assay conditions, such as the detailed protocols provided in this guide. Such studies will be invaluable in elucidating the nuanced differences in their mechanisms and will aid in the development of novel therapeutics targeting the AMPK signaling pathway.

References

A Comparative Analysis of ASP4132 and Other AMP-Activated Protein Kinase (AMPK) Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ASP4132 with other prominent AMP-activated protein kinase (AMPK) activators. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.

Introduction to AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. When cellular energy levels are low, as indicated by a high AMP:ATP ratio, AMPK is activated. This activation triggers a cascade of events aimed at restoring energy homeostasis, including the stimulation of catabolic processes that generate ATP and the inhibition of anabolic pathways that consume ATP. Given its role as a master regulator of metabolism, AMPK has emerged as a significant therapeutic target for a range of conditions, including metabolic disorders and cancer.

AMPK activators can be broadly categorized into two classes based on their mechanism of action:

  • Direct Activators: These compounds bind directly to the AMPK complex, causing a conformational change that leads to its activation. This can occur through allosteric mechanisms or by mimicking the effects of AMP.

  • Indirect Activators: These molecules do not bind directly to AMPK but instead modulate cellular energy levels, typically by inhibiting mitochondrial respiration. This leads to an increase in the AMP:ATP ratio, which in turn activates AMPK.

This guide will compare the novel AMPK activator this compound with established direct and indirect activators, including A-769662, AICAR, Metformin, and Phenformin.

Comparative Efficacy of AMPK Activators

The efficacy of AMPK activators is often quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes the available quantitative data for this compound and other common AMPK activators. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

ActivatorMechanism of ActionActivation Potency (EC50/IC50)Key Cellular Effects
This compound Indirect (Mitochondrial Complex I Inhibitor)EC50: 18 nM[1]Potent anti-cancer activity in breast and non-small cell lung cancer models.[1][2]
A-769662 Direct (Allosteric, β1 subunit selective)EC50: 0.8 µMExerts AMPK-dependent effects on cell proliferation and metabolism.[3]
AICAR Direct (AMP Mimetic)Effective concentration: 0.5-2 mMCan have AMPK-independent effects; prevents palmitate-induced apoptosis in an AMPK-dependent manner.
Metformin Indirect (Mitochondrial Complex I Inhibitor)Effective concentration: 1-20 mMWidely used anti-diabetic drug; can have AMPK-independent effects on mTOR signaling.
Phenformin Indirect (Mitochondrial Complex I Inhibitor)Effective concentration: 1.25 mMMore potent than metformin; exhibits partial AMPK-dependence in its effects on mTOR signaling.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Core cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Low Glucose, Hypoxia) AMP_ATP_Ratio Increased AMP:ATP Ratio Stress->AMP_ATP_Ratio Mito_Inhibitors Mitochondrial Complex I Inhibitors (this compound, Metformin, Phenformin) Mito_Inhibitors->AMP_ATP_Ratio Direct_Activators Direct Activators (A-769662, AICAR) AMPK AMPK (αβγ heterotrimer) Direct_Activators->AMPK allosterically activates LKB1 LKB1 LKB1->AMPK phosphorylates (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK phosphorylates (Thr172) AMP_ATP_Ratio->AMPK activates Catabolism ↑ Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism Anabolism ↓ Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Autophagy ↑ Autophagy AMPK->Autophagy Cell_Growth ↓ Cell Growth & Proliferation AMPK->Cell_Growth mTORC1 mTORC1 AMPK->mTORC1 inhibits mTORC1->Cell_Growth promotes

Caption: AMPK Signaling Pathway.

In_Vitro_AMPK_Activation_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™ Assay) cluster_analysis Data Analysis Reagents Prepare Reagents: - AMPK Enzyme - SAMS Peptide (Substrate) - ATP - Test Compound (e.g., this compound) Plate Prepare 96-well plate Reagents->Plate Add_Components Add to wells: 1. Kinase Buffer 2. Test Compound (serial dilutions) 3. AMPK Enzyme 4. SAMS Peptide Plate->Add_Components Initiate Initiate reaction by adding ATP Add_Components->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate reaction & deplete remaining ATP with ADP-Glo™ Reagent Incubate->Terminate Incubate_2 Incubate at room temperature Terminate->Incubate_2 Detect Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_2->Detect Read Read luminescence on a plate reader Detect->Read Plot Plot luminescence vs. compound concentration Read->Plot Calculate Calculate EC50 value Plot->Calculate

Caption: In Vitro AMPK Activation Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and cell-based AMPK activation assays.

In Vitro AMPK Activation Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kits for measuring the activity of purified AMPK enzyme.

Objective: To determine the EC50 value of a test compound for AMPK activation in a cell-free system.

Materials:

  • Recombinant human AMPK (α1/β1/γ1 or other desired isoforms)

  • SAMS peptide (substrate)

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 100µM AMP)

  • 96-well or 384-well white plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a solution of AMPK enzyme and SAMS peptide in kinase buffer. Prepare the ATP solution in kinase buffer.

  • Kinase Reaction:

    • To the wells of a microplate, add the kinase buffer.

    • Add the serially diluted test compound to the respective wells.

    • Add the AMPK enzyme and SAMS peptide mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25 µL.

    • Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding an equal volume (25 µL) of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add a volume of Kinase Detection Reagent (typically 50 µL) to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the AMPK activity.

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based AMPK Activation Assay

This protocol describes a general method to assess the ability of a compound to activate AMPK within a cellular context.

Objective: To determine the effect of a test compound on the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC), in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293, primary hepatocytes, or a specific cancer cell line)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-AMPKα, total AMPKα, phospho-ACC, and total ACC overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of AMPK activation.

Conclusion

This compound is a potent, orally active, indirect AMPK activator with an EC50 in the nanomolar range, demonstrating significant promise in preclinical cancer models. In comparison, the direct allosteric activator A-769662 has an EC50 in the sub-micromolar range, while the direct AMP mimetic AICAR and the indirect activators metformin and phenformin typically require millimolar concentrations to elicit their effects.

The choice of an AMPK activator for research purposes will depend on the specific experimental goals. For studies requiring potent and specific activation of AMPK-dependent pathways, direct activators like A-769662 may be preferred, although it is important to consider their potential AMPK-independent effects. For investigating the effects of mitochondrial stress-induced AMPK activation, indirect activators like this compound, metformin, and phenformin are valuable tools. The significantly higher potency of this compound compared to metformin and phenformin may offer advantages in achieving therapeutic efficacy at lower concentrations.

It is crucial for researchers to carefully consider the mechanism of action, potency, and potential off-target effects of each AMPK activator when designing experiments and interpreting results. The experimental protocols provided in this guide offer a starting point for the in vitro and cell-based characterization of these compounds.

References

Unveiling the Mechanism of ASP4132: A Comparative Guide to Target Validation Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ASP4132, a novel anti-cancer agent, with alternative therapies. We delve into the validation of its mechanism of action using the revolutionary CRISPR/Cas9 gene-editing technology, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

This compound: A Dual Inhibitor of Mitochondrial Complex I and Activator of AMPK

This compound is an orally active small molecule that has demonstrated anti-cancer properties.[1][2][3] Its primary mechanism of action is the inhibition of mitochondrial complex I, a key component of the electron transport chain.[4][5] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio, which in turn activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK shifts the cell from anabolic to catabolic metabolism, inhibiting cell growth and proliferation.

Validating the Central Role of AMPK in this compound's Anti-Cancer Activity with CRISPR/Cas9

To definitively establish that the anti-cancer effects of this compound are mediated through AMPK activation, a pivotal study utilized CRISPR/Cas9 to knock out the catalytic subunit of AMPK, AMPKα1 (encoded by the PRKAA1 gene), in non-small cell lung cancer (NSCLC) cells. The rationale behind this approach is that if AMPK is the primary mediator of this compound's effects, its removal should render the cells resistant to the drug.

Experimental Workflow

The general workflow for validating a drug's mechanism of action using CRISPR/Cas9, as applied to this compound, involves several key steps.

G cluster_0 CRISPR/Cas9-mediated Knockout cluster_1 Phenotypic Analysis A sgRNA Design & Synthesis (Targeting PRKAA1) B Cas9 & sgRNA Delivery (e.g., Lentiviral Transduction) A->B C Selection of Knockout Cells (e.g., Puromycin Selection) B->C D Validation of Knockout (Western Blot, Sequencing) C->D E Treatment with this compound D->E Compare Wild-Type vs. Knockout Cells F Cell Viability & Proliferation Assays E->F G Migration & Invasion Assays E->G

Caption: Experimental workflow for validating this compound's mechanism using CRISPR/Cas9.
Key Experimental Protocols

While the specific, detailed protocol for the this compound validation study is not publicly available, a standard methodology for CRISPR/Cas9-mediated gene knockout in cancer cell lines can be outlined.

1. sgRNA Design and Vector Construction:

  • Objective: To design and create a guide RNA that specifically targets the PRKAA1 gene for knockout.

  • Protocol:

    • Identify target sequences in the early exons of the PRKAA1 gene (NCBI Gene ID: 5562). Suitable sgRNA sequences include:

      • GAAGATCGGCCACTACATTC

      • GCGTGTCACCCAGAATGTAG

      • GGCTGTCGCCATCTTTCTCC

    • Synthesize and clone the selected sgRNA sequence into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance). A scrambled, non-targeting sgRNA should be used as a negative control.

2. Lentivirus Production and Cell Transduction:

  • Objective: To deliver the CRISPR/Cas9 machinery into the target cancer cells (e.g., A549 NSCLC cell line).

  • Protocol:

    • Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids.

    • Harvest the lentiviral particles from the supernatant after 48-72 hours.

    • Transduce the target cancer cells with the lentivirus in the presence of polybrene.

3. Selection and Validation of Knockout Cells:

  • Objective: To isolate and confirm a pure population of cells with successful knockout of the PRKAA1 gene.

  • Protocol:

    • Select for transduced cells by adding puromycin to the culture medium.

    • Isolate single-cell clones through limiting dilution.

    • Expand the clones and validate the knockout of AMPKα1 protein expression by Western blot analysis.

    • Confirm the gene edit at the DNA level by Sanger or next-generation sequencing.

4. Phenotypic Assays:

  • Objective: To compare the response of wild-type and AMPKα1 knockout cells to this compound treatment.

  • Protocol:

    • Seed an equal number of wild-type and knockout cells.

    • Treat the cells with varying concentrations of this compound.

    • Assess cell viability using assays such as MTT or CellTiter-Glo.

    • Measure cell proliferation using methods like BrdU incorporation or cell counting.

    • Evaluate cell migration and invasion using Transwell assays.

Performance of this compound in Preclinical Models

Studies in non-small cell lung cancer (NSCLC) have demonstrated the potent anti-cancer activity of this compound. Inactivation of AMPKα1 via CRISPR/Cas9 was shown to almost completely reverse the anti-proliferative and anti-migratory effects of this compound, confirming the drug's on-target mechanism.

Cell LineTreatmentCell Viability (% of Control)Cell Proliferation (% of Control)Cell Migration (% of Control)
Wild-Type NSCLC This compound (1 µM)~45%~40%~35%
AMPKα1 KO NSCLC This compound (1 µM)~90%~85%~80%

Table 1: Representative data summarizing the effect of AMPKα1 knockout on the anti-cancer activity of this compound in NSCLC cells. Data are adapted from published findings.

Comparison with Alternative Therapies

This compound's mechanism of action places it in comparison with other mitochondrial complex I inhibitors and AMPK activators used in cancer research.

CompoundPrimary MechanismReported Anti-Cancer EfficacyClinical Status (Oncology)Key Limitations
This compound Mitochondrial Complex I Inhibitor / AMPK ActivatorPotent in vitro and in vivo anti-tumor activity in NSCLC and breast cancer models.Phase I trials terminated.Dose-limiting toxicities, including fatigue, mental status changes, and lactic acidosis.
Metformin Mild Mitochondrial Complex I Inhibitor / AMPK ActivatorModest anti-cancer effects, particularly in combination therapies and in overweight/obese patients.Numerous clinical trials ongoing, often in combination with other agents.Lower potency compared to other complex I inhibitors; efficacy may be context-dependent.
IACS-010759 Potent Mitochondrial Complex I InhibitorStrong preclinical anti-tumor activity in various cancer models.Phase I trials terminated.Narrow therapeutic window with significant toxicities, including peripheral neuropathy and lactic acidosis.

Table 2: Comparison of this compound with other mitochondrial complex I inhibitors.

Signaling Pathways of this compound

The inhibition of mitochondrial complex I and subsequent activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively contribute to its anti-cancer effects.

G This compound This compound MitoComplexI Mitochondrial Complex I This compound->MitoComplexI AMPK AMPK MitoComplexI->AMPK AMP/ATP mTORC1 mTORC1 AMPK->mTORC1 Autophagy Autophagy AMPK->Autophagy Apoptosis Apoptosis AMPK->Apoptosis EGFR_PDGFRa EGFR / PDGFRα Degradation AMPK->EGFR_PDGFRa CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy->CellGrowth Context-dependent EGFR_PDGFRa->CellGrowth

Caption: Downstream signaling pathway of this compound.

As illustrated, activated AMPK inhibits the mTORC1 pathway, a key promoter of cell growth and proliferation. Furthermore, AMPK can induce autophagy and promote apoptosis. A notable downstream effect of this compound-mediated AMPK activation is the degradation of receptor tyrosine kinases such as EGFR and PDGFRα, further contributing to the suppression of cancer cell growth.

Conclusion

The use of CRISPR/Cas9 has been instrumental in validating the mechanism of action of this compound, confirming that its anti-cancer effects are primarily mediated through the activation of AMPK. While this compound has demonstrated potent preclinical activity, its clinical development has been hampered by dose-limiting toxicities, a challenge also faced by other potent mitochondrial complex I inhibitors like IACS-010759. In contrast, metformin, a less potent AMPK activator, exhibits a more favorable safety profile and continues to be investigated in various oncology settings. This comparative analysis underscores the power of CRISPR/Cas9 as a tool for target validation in drug development and highlights the ongoing challenges in translating potent metabolic inhibitors into safe and effective cancer therapies. Future research may focus on developing strategies to mitigate the toxicities associated with potent mitochondrial complex I inhibition while preserving anti-tumor efficacy.

References

ASP4132: A Comparative Guide to its Anti-Tumor Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor effects of ASP4132, a potent activator of AMP-activated protein kinase (AMPK), across various cancer cell lines. We present a detailed comparison of its efficacy, supported by experimental data, alongside methodologies for key assays and a comparative analysis with other AMPK activators.

I. In Vitro Efficacy of this compound: A Comparative Analysis

This compound has demonstrated significant anti-tumor activity in both non-small cell lung cancer (NSCLC) and breast cancer cell lines. Its efficacy, however, varies depending on the specific cell line, highlighting the importance of understanding the molecular characteristics that determine sensitivity to this compound.

Non-Small Cell Lung Cancer (NSCLC)

In primary NSCLC cells and the established cell lines A549 and NCI-H1944, this compound potently curtails cell growth, proliferation, migration, and invasion.[1] Treatment with this compound leads to robust apoptosis and cell cycle arrest in these cells.[1]

Table 1: Anti-Tumor Effects of this compound in NSCLC Cell Lines

Cell LineAssayEndpointResult with this compound (1 µM)
A549Cell Viability (CCK-8)Significant decrease in viabilityData indicates a substantial reduction in cell viability after 48 hours of treatment.[1]
Apoptosis (Apoptotic Nuclei Ratio)Significant increase in apoptosisA notable increase in the percentage of apoptotic nuclei was observed.[1]
NCI-H1944Cell Viability (CCK-8)Significant decrease in viabilitySimilar to A549 cells, a significant drop in cell viability was recorded.[1]
Apoptosis (Apoptotic Nuclei Ratio)Significant increase in apoptosisA significant rise in the apoptotic cell population was confirmed.
Breast Cancer

The anti-proliferative activity of this compound in breast cancer cell lines is notably heterogeneous. The MDA-MB-453 cell line exhibits high sensitivity to the compound, whereas the SK-BR-3 cell line is comparatively resistant.

Table 2: Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines

Cell LineAssayIC50 (µM)
MDA-MB-453Cell Growth Inhibition0.014
SK-BR-3Cell Growth Inhibition>3

II. Mechanism of Action: The AMPK Signaling Pathway

This compound functions as a potent activator of AMPK, a crucial regulator of cellular energy homeostasis. Activation of AMPK by this compound triggers a cascade of downstream signaling events that collectively inhibit cancer cell growth and survival.

Key downstream effects of this compound-mediated AMPK activation in NSCLC cells include:

  • Inhibition of mTORC1: A central regulator of cell growth and proliferation.

  • Degradation of Receptor Tyrosine Kinases (RTKs): Including PDGFRα and EGFR, which are often dysregulated in cancer.

  • Inhibition of Akt: A key signaling node in cell survival pathways.

  • Induction of Autophagy: A cellular self-degradation process that can be tumor-suppressive.

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits RTKs PDGFRα, EGFR AMPK->RTKs degrades Akt Akt AMPK->Akt inhibits Autophagy Autophagy AMPK->Autophagy induces CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes RTKs->CellGrowth promotes CellSurvival Cell Survival Akt->CellSurvival promotes

Figure 1: this compound Signaling Pathway

III. Experimental Protocols

A. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is indicative of metabolically active cells.

Protocol:

  • Prepare opaque-walled multiwell plates with mammalian cells in culture medium (100 µl per well for 96-well plates). Include control wells with medium only for background luminescence.

  • Add the test compound (e.g., this compound) to the experimental wells and incubate according to the desired protocol.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a luminometer.

B. Apoptosis Assay (Annexin V-FITC Apoptosis Detection)

This method identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Induce apoptosis in the target cells using the desired method (e.g., treatment with this compound).

  • Collect 1-5 x 10^5 cells by centrifugation.

  • Resuspend the cells in 500 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI, optional, to differentiate necrotic cells).

  • Incubate at room temperature for 5-15 minutes in the dark.

  • Analyze the cells by flow cytometry. Annexin V-FITC binding is typically detected in the FITC signal detector (Ex = 488 nm; Em = 530 nm).

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed NSCLC and Breast Cancer Cell Lines Treat_this compound Treat cells with varying concentrations of this compound Seed_Cells->Treat_this compound Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treat_this compound->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V-FITC) Treat_this compound->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Treat_this compound->CellCycle_Assay Migration_Assay Migration/Invasion Assay (e.g., Transwell) Treat_this compound->Migration_Assay Data_Quantification Quantify IC50 values, apoptosis rates, etc. Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification CellCycle_Assay->Data_Quantification Migration_Assay->Data_Quantification Comparison Compare efficacy across different cell lines Data_Quantification->Comparison

Figure 2: General Experimental Workflow

IV. Comparison with Alternative AMPK Activators

Metformin and phenformin are two other well-known biguanide drugs that activate AMPK and have demonstrated anti-cancer properties.

  • Metformin: Widely used for type 2 diabetes, metformin's anti-cancer effects are generally observed at higher concentrations compared to phenformin. Its mechanism involves both AMPK-dependent and independent pathways.

  • Phenformin: Although withdrawn from clinical use for diabetes due to a higher risk of lactic acidosis, phenformin is a more potent AMPK activator and anti-cancer agent than metformin in preclinical studies. Its higher potency is attributed to more efficient cellular uptake.

While direct comparative studies between this compound and these biguanides are limited, the available data suggests that this compound is a highly potent AMPK activator with a distinct chemical structure. Further research is warranted to directly compare the efficacy and safety profiles of these compounds in various cancer models.

V. Conclusion

This compound is a promising anti-cancer agent that effectively inhibits the growth and survival of various cancer cell lines, particularly in NSCLC and a subset of breast cancers. Its mechanism of action through the potent activation of AMPK and modulation of downstream signaling pathways provides a strong rationale for its continued investigation. The differential sensitivity observed across cell lines underscores the need for biomarker-driven approaches to identify patient populations most likely to benefit from this compound therapy. The provided experimental protocols offer a foundation for researchers to further explore the anti-tumor effects of this compound and compare its efficacy with other therapeutic alternatives.

References

Synergistic Potential of ASP4132 with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is an investigational, orally active, and potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1] Activation of AMPK has emerged as a promising strategy in oncology, as it can inhibit cancer cell growth and survival. While preclinical and early clinical data on this compound as a monotherapy have been established, its synergistic potential in combination with standard chemotherapy agents remains an area of active investigation. This guide provides a comparative overview of the theoretical and evidence-based synergistic effects of this compound with common chemotherapeutic agents, drawing parallels from other well-studied AMPK activators where direct data for this compound is not yet available.

Mechanism of Action: this compound and AMPK Activation

This compound exerts its anti-cancer effects by activating AMPK, which in turn initiates a cascade of downstream signaling events that are detrimental to cancer cell proliferation and survival. Key downstream effects of AMPK activation include:

  • Inhibition of mTORC1 Signaling: AMPK activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.

  • Degradation of Receptor Tyrosine Kinases (RTKs): Activated AMPK can promote the degradation of key RTKs such as PDGFRα and EGFR, which are often overexpressed in cancer and drive tumor growth.

  • Inhibition of Akt Signaling: The Akt pathway, a crucial survival pathway for cancer cells, is inhibited by AMPK activation.

  • Induction of Autophagy and Apoptosis: AMPK can trigger programmed cell death (apoptosis) and a cellular recycling process (autophagy) that can lead to cancer cell death.[2]

Comparative Analysis of Synergistic Effects

While specific studies on the synergistic effects of this compound with standard chemotherapy are limited, the known mechanisms of AMPK activation provide a strong rationale for its potential to enhance the efficacy of these agents. The following table summarizes the potential synergistic effects based on preclinical evidence from other AMPK activators like metformin and AICAR.

Chemotherapy AgentPrimary Mechanism of ActionPotential Synergistic Effects with this compound (AMPK Activation)Supporting Evidence (from other AMPK activators)
Paclitaxel Microtubule stabilization, leading to mitotic arrest and apoptosis.Enhanced apoptosis, overcoming paclitaxel resistance.Studies with other AMPK activators have shown that activation of the AMPK pathway can sensitize cancer cells to paclitaxel-induced apoptosis.
Cisplatin Forms DNA adducts, leading to DNA damage and apoptosis.Increased DNA damage, enhanced apoptosis, and reversal of cisplatin resistance.Metformin, an AMPK activator, has been shown to enhance cisplatin's efficacy by increasing apoptosis and inhibiting DNA repair mechanisms in cancer cells.
Doxorubicin Topoisomerase II inhibition and generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.Increased ROS production, enhanced DNA damage, and potentiation of apoptotic pathways.Preclinical studies have demonstrated that combining AMPK activators with doxorubicin leads to a synergistic reduction in cancer cell viability and tumor growth.
Gemcitabine Nucleoside analog that inhibits DNA synthesis, leading to cell cycle arrest and apoptosis.Enhanced inhibition of DNA synthesis, increased cell cycle arrest, and potentiation of apoptosis.Research indicates that AMPK activation can sensitize pancreatic cancer cells to the cytotoxic effects of gemcitabine.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound with chemotherapy, the following experimental protocols are recommended:

In Vitro Synergy Assessment
  • Cell Viability Assays (MTS/MTT):

    • Objective: To quantify the dose-dependent effects of this compound, a chemotherapy agent, and their combination on cancer cell viability.

    • Method:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a range of concentrations of this compound alone, the chemotherapy agent alone, and in combination at fixed ratios.

      • After a predetermined incubation period (e.g., 48-72 hours), add MTS or MTT reagent and measure the absorbance to determine cell viability.

      • Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).

  • Clonogenic Survival Assay:

    • Objective: To assess the long-term ability of cancer cells to proliferate and form colonies after treatment.

    • Method:

      • Treat a low density of cancer cells with this compound, chemotherapy, or the combination for a specified duration.

      • Plate the treated cells in fresh media and allow them to grow for 1-2 weeks until visible colonies are formed.

      • Fix, stain, and count the colonies.

      • Calculate the surviving fraction for each treatment group to determine the effect on clonogenic survival.

In Vivo Synergy Assessment
  • Xenograft Mouse Models:

    • Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

    • Method:

      • Implant human cancer cells subcutaneously into immunocompromised mice.

      • Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.

      • Administer treatments according to a predefined schedule and dosage.

      • Measure tumor volume regularly using calipers.

      • At the end of the study, excise tumors and weigh them. Analyze tumors for biomarkers of AMPK activation and apoptosis.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound-Induced AMPK Activation

This compound This compound AMPK AMPK This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits RTKs PDGFRα, EGFR AMPK->RTKs degrades Akt Akt AMPK->Akt inhibits Autophagy Autophagy AMPK->Autophagy induces Apoptosis Apoptosis AMPK->Apoptosis induces CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth RTKs->CellGrowth CellSurvival Cell Survival Akt->CellSurvival

Caption: this compound activates AMPK, leading to inhibition of pro-growth pathways and induction of cell death.

Experimental Workflow for In Vitro Synergy Assessment

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Data Analysis CellCulture Cancer Cell Culture Seeding Seed cells in 96-well plates CellCulture->Seeding ASP4132_alone This compound Alone Chemo_alone Chemotherapy Alone Combination This compound + Chemotherapy ViabilityAssay Cell Viability Assay (MTS/MTT) ASP4132_alone->ViabilityAssay Chemo_alone->ViabilityAssay Combination->ViabilityAssay CI_Calc Calculate Combination Index (CI) ViabilityAssay->CI_Calc Synergy_Conclusion Determine Synergy (CI < 1) CI_Calc->Synergy_Conclusion

Caption: Workflow for determining the synergistic effects of this compound and chemotherapy in vitro.

Conclusion

The activation of AMPK by this compound presents a compelling rationale for its use in combination with standard chemotherapy agents. By targeting key cancer cell survival and proliferation pathways, this compound has the potential to enhance the efficacy of conventional treatments and overcome mechanisms of drug resistance. While direct preclinical and clinical data on these specific combinations are eagerly awaited, the wealth of evidence from other AMPK activators strongly supports the investigation of this compound as a synergistic partner in cancer therapy. Rigorous preclinical evaluation using the outlined experimental protocols is a critical next step to validate this promising therapeutic strategy.

References

Independent Verification of ASP4132's Potency and Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel AMP-activated protein kinase (AMPK) activator, ASP4132, with other known AMPK activators. The information presented is based on available preclinical data to aid in the independent verification of its potency and selectivity.

Executive Summary

This compound is a potent, orally active, indirect activator of AMPK, primarily functioning through the inhibition of mitochondrial complex I. This mechanism leads to an increase in the cellular AMP/ATP ratio, subsequently activating AMPK. Activated AMPK plays a crucial role in cellular energy homeostasis and its activation is a therapeutic target in oncology. This compound has demonstrated significant potency in activating AMPK and inhibiting the growth of certain cancer cell lines. However, its clinical development has been hampered by dose-limiting toxicities. This guide compares this compound with other direct and indirect AMPK activators to provide a comprehensive overview of its performance.

Data Presentation: Potency and Selectivity Comparison

The following table summarizes the available quantitative data for this compound and selected alternative AMPK activators. Direct head-to-head comparative studies are limited; therefore, the data is compiled from various independent studies.

CompoundTarget/MechanismPotency (EC50/IC50)Cell Growth Inhibition (IC50)Selectivity Notes
This compound Indirect AMPK Activator (Mitochondrial Complex I Inhibitor) EC50: 18 nM (AMPK activation) [1][2]14 nM (MDA-MB-453 breast cancer) [2][3]Weaker activity in SK-BR-3 cells (IC50 > 3 µM)[2].
A-769662 Direct AMPK ActivatorReported to be a potent, direct activator.Effects on cell proliferation can be AMPK-independent.Effects on glucose uptake in adipocytes may be AMPK-independent.
Metformin Indirect AMPK Activator (Mitochondrial Complex I Inhibitor)Requires millimolar concentrations for in vitro effects.Antiproliferative effects can be AMPK-independent.Broad cellular effects beyond AMPK activation.
Phenformin Indirect AMPK Activator (Mitochondrial Complex I Inhibitor)More potent than metformin in inhibiting pancreatic tumor cell proliferation.More potent than metformin.Higher incidence of lactic acidosis compared to metformin.
SCT-1015 Direct AMPK ActivatorInduces stronger AMPK phosphorylation than metformin, A-769662, and 991.Not specified.Designed to have enhanced specificity for AMPK over abl kinase compared to its lead compound, nilotinib.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluation, the following diagrams are provided.

ASP4132_Signaling_Pathway cluster_cell Cell This compound This compound Mito Mitochondrion This compound->Mito ComplexI Complex I This compound->ComplexI Inhibition AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP Energy Depletion AMPK AMPK AMP_ATP->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition Autophagy Autophagy AMPK->Autophagy Activation RTK PDGFRα / EGFR AMPK->RTK Degradation Akt Akt AMPK->Akt Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibition

Caption: this compound Signaling Pathway. (Within 100 characters)

Experimental_Workflow cluster_potency Potency Assessment cluster_selectivity Selectivity Assessment P1 Biochemical Assay (e.g., AMPK Kinase Assay) P2 Determine EC50 for AMPK Activation P1->P2 S3 Compare Inhibition of Target vs. Off-Target Kinases P2->S3 Compare Potency P3 Cell-Based Assay (e.g., CellTiter-Glo) P4 Determine IC50 for Cell Growth Inhibition P3->P4 P4->S3 Compare Cellular Effect S1 Kinome-wide Screening (e.g., KINOMEscan) S2 Identify Off-Target Kinases S1->S2 S2->S3

Caption: Experimental Workflow for Compound Evaluation. (Within 100 characters)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification of published data. Below are generalized protocols for assays commonly used to assess the potency and selectivity of AMPK activators.

Biochemical AMPK Activation Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies AMPK activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagents and Materials:

    • Recombinant human AMPK enzyme

    • AMPK substrate peptide (e.g., SAMS peptide)

    • ATP

    • Test compounds (this compound and alternatives) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Add the AMPK enzyme, substrate peptide, and AMP (if required for the specific assay format) to the wells of the 384-well plate.

    • Add the test compounds to the respective wells. Include no-compound (vehicle) and no-enzyme controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the recommended temperature and time for the specific enzyme.

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent AMPK activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MDA-MB-453)

    • Cell culture medium and supplements

    • Test compounds (this compound and alternatives) dissolved in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit

    • 96-well clear-bottom plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Treat the cells with the various concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Equilibrate the plate and its contents to room temperature.

    • Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling (Example: KINOMEscan™)

This is a competition binding assay used to quantify the interactions of a test compound against a large panel of kinases.

  • Principle:

    • The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

  • General Procedure:

    • The test compound is incubated with a panel of kinases, each tagged with a unique DNA identifier.

    • An immobilized ligand that binds to the active site of the kinases is also present in the reaction.

    • The test compound and the immobilized ligand compete for binding to the kinases.

    • After an incubation period, the unbound components are washed away.

    • The amount of each kinase remaining bound to the solid support is quantified by qPCR using the unique DNA tags.

    • The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. This data is used to generate a kinome-wide selectivity profile.

Conclusion

This compound is a potent indirect activator of AMPK with demonstrated anti-proliferative activity in specific cancer cell lines. The provided data and protocols offer a framework for the independent assessment of its potency and selectivity in comparison to other AMPK modulators. A comprehensive evaluation should include a combination of biochemical and cell-based assays, as well as broad kinase profiling to fully characterize its activity and potential off-target effects. The limited clinical success of this compound due to toxicity underscores the critical importance of thorough preclinical selectivity profiling for future drug development in this class.

References

ASP4132: A Novel AMPK Activator Poised to Reshape Cancer Metabolism-Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of ASP4132 Against Existing AMPK-Targeting Drugs for Researchers, Scientists, and Drug Development Professionals.

In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), making it an attractive target for drug development.[1] This guide provides a comprehensive comparison of this compound, a novel and potent AMPK activator, with established AMPK-targeting agents, offering insights into its potential as a next-generation therapeutic.

This compound: A Potent, Orally Active AMPK Activator

This compound is an orally active and potent small molecule activator of AMPK with an EC50 of 18 nM.[2][3] Preclinical studies have demonstrated its anti-cancer activity, including tumor regression in breast cancer xenograft mouse models.[2] Developed as a clinical candidate for the treatment of human cancer, this compound has undergone a Phase I clinical trial in patients with advanced solid tumors.

The primary mechanism of action of this compound involves the direct activation of AMPK. This activation triggers a cascade of downstream signaling events, most notably the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is crucial for cell growth and proliferation.

Performance Comparison: this compound vs. Existing AMPK Activators

To provide a clear perspective on the standing of this compound, this section compares its performance metrics with other well-known direct and indirect AMPK activators.

Quantitative Performance Data

The following table summarizes the key in vitro efficacy parameters of this compound and other selected AMPK activators. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in the cancer cell lines and experimental conditions used across different studies.

CompoundTarget/MechanismEC50 (AMPK Activation)IC50 (Cancer Cell Line)Cell LineReference
This compound Direct AMPK Activator 18 nM 14 nM MDA-MB-453 (Breast)
>3 µMSK-BR-3 (Breast)
MetforminIndirect AMPK Activator (Complex I inhibitor)N/A (Indirect)5-30 mM (various)Various
AICARDirect AMPK Activator (AMP mimetic)N/A (pro-drug)0.5-3 mM (various)LNCaP, PC3 (Prostate)
A-769662Direct AMPK Activator0.8 µMNot widely reported for cancerN/A
GSK621Direct AMPK ActivatorNot specified13-30 µMAML cell lines
PF-06409577Direct AMPK Activator7 nM (α1β1γ1)Not widely reported for cancerN/A
In Vivo Efficacy

In a breast cancer xenograft mouse model, oral administration of this compound once daily for 21 days resulted in significant tumor growth inhibition and regression.

This compound Dose (mg/kg)Tumor Growth Inhibition (TGI)Tumor RegressionReference
129%-
2-26%
4-87%
8-96%
Clinical Trial Insights

A first-in-human, Phase I dose-escalation and expansion study of this compound was conducted in 39 patients with treatment-refractory advanced solid tumors. The study revealed that this compound had limited clinical activity, and dose-limiting toxicities (DLTs), including fatigue, mental status changes, dizziness, and lactic acidosis, prohibited dose escalation. Stable disease was observed in 20.5% of patients. The pharmacokinetics of this compound in humans were characterized by high variability, with rapid absorption and slow elimination leading to accumulation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_activators AMPK Activators cluster_downstream Downstream Effects Metabolic_Stress Metabolic Stress (e.g., ↑ AMP/ATP ratio) LKB1 LKB1 Metabolic_Stress->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK phosphorylates This compound This compound This compound->AMPK directly activates Metformin Metformin (indirect) Metformin->Metabolic_Stress induces AICAR AICAR (direct) AICAR->AMPK directly activates A769662 A-769662 (direct) A769662->AMPK directly activates mTORC1 mTORC1 Inhibition AMPK->mTORC1 ACC ACC Phosphorylation (Fatty Acid Synthesis ↓) AMPK->ACC Apoptosis Apoptosis ↑ AMPK->Apoptosis Cell_Growth Cell Growth & Proliferation ↓ mTORC1->Cell_Growth

Fig. 1: Simplified AMPK signaling pathway and points of intervention by various activators.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with AMPK Activators Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., CCK-8) Drug_Treatment->Cell_Viability Western_Blot Western Blot for p-AMPK/AMPK Drug_Treatment->Western_Blot Xenograft Tumor Xenograft Model (e.g., Nude Mice) Cell_Viability->Xenograft Lead Candidate Selection In_Vivo_Treatment Oral Administration of AMPK Activators Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume & Weight Measurement In_Vivo_Treatment->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis In_Vivo_Treatment->PK_Analysis Comparison_Logic cluster_direct Direct AMPK Activators cluster_indirect Indirect AMPK Activators cluster_evaluation Evaluation Criteria This compound This compound AICAR AICAR This compound->AICAR Compared to (Mechanism) A769662 A-769662 This compound->A769662 Compared to (Mechanism) GSK621 GSK621 This compound->GSK621 Compared to (Mechanism) PF06409577 PF-06409577 This compound->PF06409577 Compared to (Mechanism) Metformin Metformin This compound->Metformin Compared to (Mechanism & Clinical Use) Potency Potency (EC50) This compound->Potency Efficacy In Vitro & In Vivo Efficacy This compound->Efficacy PK Pharmacokinetics This compound->PK Clinical Clinical Trial Data This compound->Clinical AICAR->Potency AICAR->Efficacy A769662->Potency A769662->Efficacy GSK621->Potency GSK621->Efficacy PF06409577->Potency PF06409577->Efficacy Metformin->Potency Metformin->Efficacy

References

Evaluating the Specificity of ASP4132 for AMPK Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of ASP4132, a potent activator of AMP-activated protein kinase (AMPK), for its various isoforms. The performance of this compound is compared with other known AMPK activators, supported by available experimental data. This document is intended to assist researchers and drug development professionals in making informed decisions regarding the use of this compound in their studies.

Introduction to this compound and AMPK

This compound is an orally active and potent activator of AMPK with a reported EC50 of 18 nM.[1][2] It functions as an indirect activator by inhibiting mitochondrial complex I, which leads to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK signaling.[3] Studies have demonstrated that this compound induces robust phosphorylation of the AMPKα1 isoform at Threonine-172 (Thr-172) and its downstream target, acetyl-CoA carboxylase (ACC).[4] The activation of the AMPKα1 isoform by this compound has been linked to its anti-cancer effects in non-small cell lung cancer cells.[4]

AMPK is a crucial cellular energy sensor that exists as a heterotrimeric complex composed of a catalytic α subunit (α1, α2), a scaffolding β subunit (β1, β2), and a regulatory γ subunit (γ1, γ2, γ3). The various combinations of these isoforms lead to distinct AMPK complexes with tissue-specific expression and potentially different physiological roles. Therefore, understanding the isoform specificity of an AMPK activator is critical for predicting its therapeutic effects and potential side effects.

Comparative Analysis of AMPK Activator Specificity

ActivatorMechanism of ActionTarget Isoform(s)Potency (EC50/IC50)Reference(s)
This compound Indirect (Mitochondrial Complex I Inhibitor) Preferentially α1 18 nM (EC50) ****
A-769662Direct (Allosteric)Selective for β1-containing complexes~300 nM (EC50)
MK-8722Direct (Allosteric)Pan-AMPK activator~10-50 nM (EC50)
C-2 (active metabolite of C-13)Indirect (AMP mimetic)Selective for α1 isoform~1 µM (EC50)
MetforminIndirect (Mitochondrial Complex I Inhibitor)Non-selectivemM range

Experimental Protocols

To determine the isoform specificity of an AMPK activator like this compound, a series of biochemical and cell-based assays are required. Below are detailed methodologies for key experiments.

Isoform-Specific AMPK Kinase Assay (Immunoprecipitation-based)

This assay measures the enzymatic activity of specific AMPK isoforms in the presence of the test compound.

Principle: Specific AMPK isoforms are immunoprecipitated from cell or tissue lysates using isoform-specific antibodies. The activity of the immunoprecipitated kinase is then measured by quantifying the transfer of radioactive phosphate from [γ-³²P]ATP to a synthetic substrate peptide (e.g., SAMS peptide).

Protocol:

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with various concentrations of this compound or other activators for the specified time.

    • Wash cells with ice-cold PBS and lyse in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the AMPK isoform of interest (e.g., anti-AMPKα1 or anti-AMPKα2) overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complex.

    • Pellet the beads by centrifugation and wash several times with lysis buffer followed by a final wash with kinase assay buffer.

  • Kinase Assay:

    • Resuspend the beads in kinase assay buffer containing the SAMS peptide and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the AMPK isoform and compare the activity in the presence of different concentrations of the activator to determine the EC50.

Western Blot Analysis of AMPK and ACC Phosphorylation

This method provides a semi-quantitative measure of AMPK activation in cells by detecting the phosphorylation of AMPKα at Thr-172 and its downstream substrate ACC at Ser-79.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound or other compounds as described above.

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr-172), total AMPKα, phospho-ACC (Ser-79), and total ACC overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the AMPK Signaling Pathway and Experimental Workflow

To better understand the context of this compound's action, the following diagrams illustrate the AMPK signaling pathway and the experimental workflow for assessing isoform specificity.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Mitochondrial Complex I Mitochondrial Complex I AMP/ATP Ratio AMP/ATP Ratio Mitochondrial Complex I->AMP/ATP Ratio increases This compound This compound This compound->Mitochondrial Complex I inhibits AMPK AMPK AMP/ATP Ratio->AMPK LKB1 LKB1 LKB1->AMPK CaMKKbeta CaMKKbeta CaMKKbeta->AMPK TAK1 TAK1 TAK1->AMPK ACC ACC AMPK->ACC inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1 ULK1 AMPK->ULK1 activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation activates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake activates Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Autophagy Autophagy ULK1->Autophagy

Caption: AMPK Signaling Pathway activated by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical Assays cluster_data_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Immunoprecipitation (IP) Immunoprecipitation (IP) Cell Lysis->Immunoprecipitation (IP) Western Blot Western Blot Cell Lysis->Western Blot Kinase Assay Kinase Assay Immunoprecipitation (IP)->Kinase Assay Scintillation Counting Scintillation Counting Kinase Assay->Scintillation Counting Densitometry Densitometry Western Blot->Densitometry EC50/IC50 Calculation EC50/IC50 Calculation Scintillation Counting->EC50/IC50 Calculation Densitometry->EC50/IC50 Calculation

Caption: Workflow for determining AMPK isoform specificity.

Conclusion

This compound is a potent, orally active AMPK activator that has been shown to preferentially activate the AMPKα1 isoform. Its indirect mechanism of action through mitochondrial complex I inhibition distinguishes it from direct allosteric activators. While comprehensive data on its activity across all AMPK isoforms is currently limited, the provided experimental protocols offer a clear path for researchers to conduct such specific evaluations. A thorough understanding of the isoform selectivity of this compound and other AMPK activators is paramount for the development of targeted therapies for metabolic diseases and cancer.

References

Comparative Analysis of Gene Expression Changes Induced by ASP4132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by ASP4132, a novel anti-cancer agent. Due to the limited availability of direct comparative transcriptomic data for this compound, this guide leverages available information on compounds with similar mechanisms of action to provide a comprehensive overview for researchers. This compound is known to function as both a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of mitochondrial complex I.[1][2] Therefore, this guide will compare the anticipated gene expression effects of this compound with other agents in these two classes.

Mechanism of Action: A Dual Approach to Targeting Cancer Metabolism

This compound exhibits a dual mechanism of action that strikes at the heart of cancer cell metabolism and signaling.

  • AMPK Activation: this compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK in cancer cells can lead to the inhibition of anabolic pathways necessary for growth and proliferation, such as protein and fatty acid synthesis, and the activation of catabolic pathways to restore energy balance.

  • Mitochondrial Complex I Inhibition: this compound also functions as an inhibitor of mitochondrial complex I, the first and largest enzyme of the electron transport chain.[2] Inhibition of complex I disrupts oxidative phosphorylation, leading to decreased ATP production and an increase in the AMP:ATP ratio, which in turn activates AMPK. This disruption of mitochondrial respiration can be particularly detrimental to cancer cells that are highly reliant on this pathway for energy.

Comparative Gene Expression Analysis

While direct RNA-sequencing or microarray data for this compound is not publicly available, we can infer its potential impact on gene expression by examining the effects of other well-characterized AMPK activators and mitochondrial complex I inhibitors.

Comparison with an AMPK Activator: Metformin

Metformin is a widely used anti-diabetic drug that also activates AMPK and has demonstrated anti-cancer properties.[3] Studies on metformin's effects on gene expression in cancer cells provide a valuable proxy for understanding the potential transcriptomic consequences of this compound's AMPK-activating function.

Table 1: Summary of Metformin-Induced Gene Expression Changes in Breast Cancer Cells

Gene CategoryDirection of ChangeKey Genes AffectedPotential Functional ConsequenceReference
Cell Cycle & Mitosis DownregulationKinesins, Tubulins, Histones, Auroras, Polo-like kinasesInhibition of cell division and proliferation
Metabolism & Oxidative Stress UpregulationCYP1A1, DDIT3, GDF-15Induction of metabolic stress and growth arrest
Metabolism & Oxidative Stress DownregulationPTGS1Reduction of inflammation
Protein Synthesis DownregulationRibosomal proteinsInhibition of protein translation and cell growth
Chemokine Expression DownregulationCXCL10, CXCL11, CCL2Modulation of the tumor microenvironment
Comparison with Mitochondrial Complex I Inhibitors

Inhibitors of mitochondrial complex I, such as rotenone and phenformin, induce significant metabolic stress and can trigger distinct gene expression changes. While comprehensive comparative datasets are scarce, existing research highlights key pathway alterations.

Table 2: Anticipated Gene Expression Changes Based on Mitochondrial Complex I Inhibition

Gene CategoryDirection of ChangePotential Key Pathways AffectedPotential Functional ConsequenceReference
Glycolysis UpregulationGlycolytic enzyme genes (e.g., HK2, PFKFB3)Compensatory shift to glycolytic metabolism
Oxidative Stress Response UpregulationNRF2 target genes (e.g., HMOX1, NQO1)Cellular defense against reactive oxygen species (ROS)
Fatty Acid Metabolism UpregulationGenes involved in fatty acid synthesis and oxidation"Futile" cycling to regenerate FADH2
Apoptosis UpregulationPro-apoptotic genes (e.g., BAX, PUMA)Induction of programmed cell death
AKT Signaling UpregulationComponents of the AKT pathwayPromotion of cell survival (in some contexts)

Experimental Protocols

The following provides a detailed methodology for a comparative gene expression analysis of this compound, which can be adapted by researchers to generate direct comparative data.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines based on the research question (e.g., non-small cell lung cancer or breast cancer cell lines).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment:

    • Seed cells at a density that allows for logarithmic growth during the treatment period.

    • Treat cells with a range of concentrations of this compound and comparator compounds (e.g., metformin, rotenone, or phenformin). Include a vehicle-treated control group.

    • Determine the optimal treatment duration and concentration based on preliminary cell viability assays (e.g., MTT or CellTiter-Glo). A common time point for transcriptomic analysis is 24 to 48 hours post-treatment.

RNA Extraction and Quality Control
  • RNA Isolation: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: Assess the quantity and quality of the isolated RNA.

    • Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for RNA sequencing.

RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a suitable library preparation kit (e.g., TruSeq RNA Sample Preparation Kit, Illumina). This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing on a platform such as the Illumina HiSeq or NovaSeq. Paired-end sequencing with a read length of at least 100 bp is recommended for comprehensive transcriptomic analysis.

Data Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: Quantify gene expression levels from the aligned reads using tools like HTSeq or featureCounts to generate a count matrix.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the different treatment groups and the control group using statistical packages such as DESeq2 or edgeR in R. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of DEGs using tools such as DAVID, Enrichr, or GSEA to identify the biological processes and signaling pathways affected by the treatments.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

ASP4132_AMPK_Signaling cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Metformin Metformin Metformin->AMPK Mito_Inhibition Mitochondrial Complex I Inhibition Mito_Inhibition->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Lipid_Synth Lipid Synthesis AMPK->Lipid_Synth Autophagy Autophagy AMPK->Autophagy Glycolysis Glycolysis AMPK->Glycolysis Protein_Synth Protein Synthesis mTORC1->Protein_Synth

Caption: AMPK Signaling Pathway Activated by this compound.

Mito_Complex_I_Inhibition cluster_inhibitors Inhibitors cluster_pathway Mitochondrial Electron Transport Chain cluster_consequences Downstream Consequences This compound This compound ComplexI Complex I This compound->ComplexI inhibits Rotenone Rotenone Rotenone->ComplexI inhibits ETC Electron Transport Chain ComplexI->ETC is part of ROS_Prod ROS Production ComplexI->ROS_Prod ATP_Prod ATP Production ETC->ATP_Prod AMP_ATP_Ratio AMP:ATP Ratio ATP_Prod->AMP_ATP_Ratio AMPK_Activation AMPK Activation AMP_ATP_Ratio->AMPK_Activation

Caption: Mitochondrial Complex I Inhibition Pathway.

RNA_Seq_Workflow start Cancer Cell Culture treatment Drug Treatment (this compound, Comparators, Vehicle) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (RIN) rna_extraction->qc1 library_prep RNA-Seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Read Quality Control (FastQC) sequencing->qc2 alignment Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway_analysis Pathway & Functional Enrichment Analysis dea->pathway_analysis

Caption: Experimental Workflow for Comparative Transcriptomics.

References

Safety Operating Guide

Navigating the Disposal of ASP4132: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ASP4132, a potent and orally active activator of AMP-activated protein kinase (AMPK) with anti-cancer properties, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. [1][2] While specific disposal protocols for this compound are not publicly available, this guide provides essential safety and logistical information based on established procedures for handling and disposing of antineoplastic and hazardous research compounds.

Given its classification as an antineoplastic agent, all waste materials generated during the handling of this compound must be treated as hazardous.[3][4] This includes the pure compound, solutions, contaminated labware, and personal protective equipment (PPE). Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Storage and Handling

Proper storage is the first step in a safe handling lifecycle. This compound should be stored under the conditions specified by the supplier to maintain its stability and integrity.

ParameterConditionSource
Storage Temperature 4°C (Powder, in a sealed container, away from moisture)[1]
Shipping Temperature Room Temperature

Disposal of this compound Waste: A Step-by-Step Protocol

The following procedures are based on general guidelines for the disposal of cytotoxic and antineoplastic agents.

1. Waste Segregation: From the point of generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams. Do not mix hazardous waste with general lab trash or biohazardous waste unless the latter is also contaminated with the compound.

2. Waste Streams and Containers:

  • Solid Waste: This includes unused or expired this compound powder, contaminated gloves, absorbent pads, and other disposable items.

    • Container: Use a designated hazardous waste container, often a yellow or black bin specifically marked for chemotherapeutic or cytotoxic waste. These containers should be puncture-proof and have a secure lid.

  • Liquid Waste: This encompasses stock solutions, experimental solutions containing this compound, and any rinseate from cleaning contaminated glassware.

    • Container: Collect liquid waste in a compatible, leak-proof container with a tight-fitting lid. The container must be clearly labeled as hazardous waste, indicating the contents. Halogenated and non-halogenated solvent wastes should be collected separately if applicable. Do not dispose of liquid chemotherapeutic wastes down the drain.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound require special handling.

    • Container: Dispose of these items in a designated chemotherapy sharps container. If a syringe still contains any volume of the drug, it should be disposed of as bulk hazardous chemical waste, not in a standard sharps container.

3. Labeling and Storage of Waste: All hazardous waste containers must be labeled with a hazardous waste tag as soon as waste is added. The label should clearly identify the contents, including "this compound" and any other chemical constituents, and the potential hazards (e.g., "Cytotoxic"). Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory, away from general traffic.

4. Requesting Waste Pickup: Once a waste container is full or no longer in use, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a contracted hazardous waste hauler.

Decontamination of Surfaces and Glassware

For spills or routine cleaning of work surfaces, use a detergent solution followed by clean water. All cleaning materials must be disposed of as solid hazardous waste. Reusable glassware should be decontaminated. One method involves rinsing with a suitable solvent to inactivate the compound, collecting the rinseate as hazardous liquid waste.

While there is no single accepted method for the chemical deactivation of all antineoplastic agents, some may be degraded using specific chemical treatments. However, without a validated protocol for this compound, this should not be attempted.

Workflow for this compound Waste Management

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal ASP4132_Use This compound Handling & Use Solid_Waste Solid Waste (Gloves, PPE, Powder) ASP4132_Use->Solid_Waste Contaminated PPE, unused powder Liquid_Waste Liquid Waste (Solutions, Solvents) ASP4132_Use->Liquid_Waste Solutions, rinseate Sharps_Waste Sharps Waste (Needles, Syringes) ASP4132_Use->Sharps_Waste Contaminated needles Yellow_Bag Yellow Chemotherapy Waste Bag/Bin Solid_Waste->Yellow_Bag Liquid_Container Sealed, Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Yellow Chemotherapy Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Store in SAA for EHS Hazardous Waste Pickup Yellow_Bag->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

References

Personal protective equipment for handling ASP4132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate access to essential safety protocols, operational guidance, and disposal plans for handling the compound ASP4132. Our goal is to be your preferred resource for laboratory safety and chemical handling, ensuring you can work safely and effectively.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to standard laboratory safety protocols is essential. While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is prudent to handle it with care, as with all research chemicals.[1] The following table summarizes the recommended personal protective equipment.

OperationRequired PPEEngineering Controls
Weighing and Aliquoting Powder - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles- Chemical Fume Hood or Ventilated Balance Enclosure
Reconstitution and Dilution - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles- Chemical Fume Hood or Biological Safety Cabinet
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Glasses- Laminar Flow Hood / Biological Safety Cabinet
In Vivo Administration - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles- Ventilated Cage Changing Station (if applicable)
Waste Disposal - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields or Goggles- Chemical Fume Hood

General Handling Precautions:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Use in a well-ventilated area.[1]

  • Wash hands thoroughly after handling.

Emergency Procedures

In the event of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Mechanism of Action: this compound Signaling Pathway

This compound is an orally active and potent activator of AMP-activated protein kinase (AMPK). Activation of AMPK by this compound initiates a signaling cascade that inhibits cancer cell growth through multiple downstream effects. These include the inhibition of the mTORC1 signaling pathway, degradation of receptor tyrosine kinases such as PDGFRα and EGFR, inhibition of the Akt signaling pathway, and induction of autophagy.

ASP4132_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits RTKs PDGFRα / EGFR AMPK->RTKs Degrades Akt Akt AMPK->Akt Inhibits Autophagy Autophagy AMPK->Autophagy Induces CellGrowth Cell Growth Inhibition mTORC1->CellGrowth RTKs->CellGrowth Akt->CellGrowth Autophagy->CellGrowth

This compound activates AMPK, leading to downstream inhibition of cell growth pathways.

Experimental Protocol: In Vitro Cell Viability Assay

The following is a representative protocol for assessing the effect of this compound on the viability of non-small cell lung cancer (NSCLC) cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • NSCLC cell line (e.g., A549)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay reagent (e.g., CCK-8)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • This compound Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to prepare a 100 mM stock solution.

    • Store the stock solution at -20°C or -80°C.

  • Cell Seeding:

    • Trypsinize and count NSCLC cells.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • Cell Viability Assessment (CCK-8 Assay):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 100 mM This compound Stock in DMSO seed_cells Seed NSCLC Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with this compound (48 hours) prepare_dilutions->treat_cells add_cck8 Add CCK-8 Reagent treat_cells->add_cck8 measure_absorbance Measure Absorbance at 450 nm add_cck8->measure_absorbance analyze_data Calculate Cell Viability measure_absorbance->analyze_data

Workflow for an in vitro cell viability assay using this compound.

Disposal Plan

Dispose of this compound and all contaminated materials in accordance with federal, state, and local regulations for chemical waste.

  • Unused Compound: Dispose of as hazardous chemical waste. Do not discard down the drain.

  • Contaminated Labware (pipette tips, tubes, plates): Collect in a designated, labeled hazardous waste container.

  • Contaminated PPE (gloves, lab coats): Place in a sealed bag and dispose of as hazardous waste.

  • Liquid Waste (cell culture media containing this compound): Collect in a labeled, sealed waste container.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.